molecular formula C9H12ClNO B047933 2-Amino-3-(4-chlorophenyl)propan-1-ol CAS No. 35373-63-8

2-Amino-3-(4-chlorophenyl)propan-1-ol

Numéro de catalogue: B047933
Numéro CAS: 35373-63-8
Poids moléculaire: 185.65 g/mol
Clé InChI: RPHQMRWKOPBZQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-3-(4-chlorophenyl)propan-1-ol is a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry research. This compound features both an amino group and a hydroxyl group on a propanol backbone, attached to a 4-chlorophenyl ring, making it a versatile precursor for the synthesis of more complex molecules. Its primary research value lies in its role as a key intermediate for the development of beta-adrenergic receptor ligands and other biologically active compounds. The chlorophenyl moiety contributes to lipophilicity and can influence binding affinity to specific protein targets. Researchers utilize this amino alcohol to study structure-activity relationships (SAR), to create libraries of compounds for high-throughput screening, and to develop potential pharmacologically active agents, particularly in the realms of neuroscience and cardiology. The chiral nature of the molecule also makes it of interest for studies in asymmetric synthesis and catalysis. This product is provided for laboratory research purposes to support innovation in drug discovery and chemical synthesis.

Propriétés

IUPAC Name

2-amino-3-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHQMRWKOPBZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35373-63-8
Record name β-Amino-4-chlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35373-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-2-Amino-3-(p-chlorophenyl)propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035373638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-2-amino-3-(p-chlorophenyl)propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 3-Amino-3-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-3-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a significant building block in organic synthesis.[1] Its structure, featuring a 4-chlorophenyl group, an amino group, and a hydroxyl group, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.[1][2] Notably, its (S)-enantiomer is a known intermediate for capasitinib, a compound investigated for its potential as an anti-tumor drug.[3] This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis methodologies, and safety information, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

The properties of 3-Amino-3-(4-chlorophenyl)propan-1-ol have been compiled from various sources. The data presented below pertains primarily to the (S)-enantiomer, which is more extensively documented.

PropertyValueSource(s)
IUPAC Name (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol[4][5]
Synonyms (S)-3-Amino-3-(4-chlorophenyl)-1-propanol, (S)-3-(4-chlorophenyl)-beta-alaninol[4][6][7]
CAS Number 886061-26-3 ((S)-enantiomer), 68208-26-4 (racemate)[4][5][8]
Molecular Formula C₉H₁₂ClNO[5][8]
Molecular Weight 185.65 g/mol [5][8]
Appearance White to yellow solid[6][7]
Melting Point 53-56 °C[6][7]
Boiling Point 327.9 °C at 760 mmHg[6][7][9]
Density 1.216 g/cm³[6][7][9]
Flash Point 152.1 °C[6][7][9]
pKa (Predicted) 14.87 ± 0.10[6][7]
Solubility Generally soluble in polar solvents like water.[5][5]

Experimental Protocols & Methodologies

Synthesis Pathways

The synthesis of (S)-3-amino-3-(4-chlorophenyl)propan-1-ol can be accomplished through both chemical and biological methods.

1. Chemical Synthesis: A common approach involves the reduction of a ketone precursor. For instance, 3-Amino-3-(4-chlorophenyl)-1-propanone can be reduced using a suitable agent like sodium borohydride or lithium aluminum hydride in an inert solvent such as ethanol or tetrahydrofuran.[1] Another documented chemical route starts from chloroacetonitrile and methanol, introducing HCl gas to form an iminochloroethyl alkyl ether hydrochloride intermediate, which is then reacted with amino urea hydrochloride.[3] Alternatively, (S)-3-amino-3-(4-chlorophenyl)-propionic acid can serve as a precursor for catalytic reduction to yield the final product.[3]

cluster_chem Chemical Synthesis Routes A1 3-Amino-3-(4-chlorophenyl)-1-propanone P1 Reduction A1->P1 NaBH4 or LiAlH4 B1 3-Amino-3-(4-chlorophenyl)propan-1-ol P1->B1 A2 Chloroacetonitrile + Methanol P2 Reaction with HCl, then Amino Urea HCl A2->P2 P2->B1 A3 (S)-3-amino-3-(4-chlorophenyl)propionic acid P3 Catalytic Reduction A3->P3 P3->B1

Caption: Chemical synthesis pathways for 3-Amino-3-(4-chlorophenyl)propan-1-ol.

2. Biosynthesis: A biosynthetic route utilizes enzymes for stereoselective synthesis.[3] This method employs 1-(4-chlorophenyl)-3-hydroxyacetone as the substrate and a transaminase as the catalyst. The transamination reaction selectively produces the (S)-enantiomer of 3-amino-3-(4-chlorophenyl)propan-1-ol.[3]

cluster_bio Biosynthesis Route Substrate 1-(4-chlorophenyl)-3-hydroxyacetone Process Transamination Reaction Substrate->Process Transaminase Catalyst Product (S)-3-amino-3-(4-chlorophenyl)propan-1-ol Process->Product

Caption: Biosynthetic pathway using a transaminase catalyst.

Analytical Characterization

While specific protocols are proprietary to manufacturers, standard analytical techniques are used to confirm the identity and purity of the compound. A general workflow is outlined below.

cluster_analytical Analytical Workflow start Synthesized Product step1 Purity Assessment (e.g., HPLC, GC) start->step1 step2 Structural Elucidation step1->step2 ms Mass Spectrometry (MS) step2->ms nmr Nuclear Magnetic Resonance (NMR) step2->nmr ir Infrared Spectroscopy (IR) step2->ir end Verified Compound ms->end nmr->end ir->end

Caption: General workflow for analytical characterization.

Biological Activity and Applications

3-Amino-3-(4-chlorophenyl)propan-1-ol is primarily recognized for its role as a chemical intermediate.[2] The amino and hydroxyl functional groups allow it to form hydrogen bonds and electrostatic interactions with molecular targets, while the chlorophenyl group can influence binding affinity and specificity.[1] It has been noted to modulate enzymatic activities associated with inflammation, suggesting potential for reduced inflammatory responses.[5] Its most prominent application is in the synthesis of pharmaceutical compounds, including the anti-cancer agent intermediate, capasitinib.[3]

Safety and Handling Information

Based on available safety data sheets, 3-Amino-3-(4-chlorophenyl)propan-1-ol and its hydrochloride salt are classified with several hazards. Users must exercise caution and adhere to strict laboratory safety protocols.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[8][10]

    • H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[8][10][11]

    • H318 / H319: Causes serious eye damage / Causes serious eye irritation.[8][11]

    • H335: May cause respiratory irritation.[8][11]

    • H402: Harmful to aquatic life.[10]

  • Precautionary Measures:

    • Prevention: Obtain special instructions before use.[12] Avoid breathing dust, fumes, or vapors.[13] Wash skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10] Use only in a well-ventilated area.[13] Wear protective gloves, clothing, and eye/face protection.[10]

    • Response:

      • IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

      • IF ON SKIN: Wash with plenty of water. If irritation occurs, get medical help.[13] For severe exposure (burns), remove contaminated clothing immediately and rinse skin with water.[10]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[10]

    • Storage: Store locked up in a well-ventilated place.[10][13] Keep container tightly closed.[13] Recommended storage is often in a refrigerator at 2-8°C.[14]

    • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

References

"2-Amino-3-(4-chlorophenyl)propan-1-ol" molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the molecular structure, properties, and synthesis of a key chemical intermediate.

This technical guide provides a comprehensive overview of 2-Amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Chemical Formula

This compound is a substituted propanol derivative. Its structure consists of a three-carbon propane backbone with an amino group (-NH₂) at the second carbon, a hydroxyl group (-OH) at the first carbon, and a 4-chlorophenyl group attached to the third carbon. The presence of a chiral center at the second carbon atom means this compound can exist as two enantiomers, (2S)-2-amino-3-(4-chlorophenyl)propan-1-ol and (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, as well as a racemic mixture.

The molecular formula for this compound is C₉H₁₂ClNO .

Molecular Structure Visualization:

Caption: 2D representation of the core structure of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily available for the racemic mixture, also known as DL-4-Chlorophenylalaninol. The specific properties of the individual enantiomers may vary.

PropertyValueReference
CAS Number 35373-63-8[1]
Molecular Weight 185.65 g/mol [1]
Molecular Formula C₉H₁₂ClNO[1]
Appearance Solid
Purity Typically ≥96%[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a general approach involves the reduction of the corresponding amino acid, 4-chloro-DL-phenylalanine, or its ester derivatives.

General Synthesis Workflow:

G Start 4-Chloro-DL-phenylalanine Step1 Esterification (e.g., SOCl₂ in Methanol) Start->Step1 Intermediate1 4-Chloro-DL-phenylalanine methyl ester Step1->Intermediate1 Step2 Reduction (e.g., LiAlH₄ in THF or NaBH₄ in Ethanol) Intermediate1->Step2 Product This compound Step2->Product

Caption: A generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Hypothetical):

This is a generalized, hypothetical protocol based on standard organic chemistry procedures for the reduction of amino acid esters. It should be adapted and optimized based on laboratory conditions and safety assessments.

  • Esterification of 4-Chloro-DL-phenylalanine:

    • Suspend 4-chloro-DL-phenylalanine in methanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

  • Reduction of the Amino Ester:

    • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the crude 4-chloro-DL-phenylalanine methyl ester hydrochloride in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

    • After the addition, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting solids and wash them with THF.

    • Combine the filtrate and washes, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Biological and Chemical Significance

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various pharmacologically active compounds. As a chiral amino alcohol, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals. For instance, it has been used as a reactant for the preparation of copper(II) 2,4-pyridine dicarboxylate aqua complexes.[1]

The stereoisomer, (S)-2-amino-3-(4-chlorophenyl)propan-1-ol, is noted as a precursor in the synthesis of pharmaceuticals and agrochemicals and has been investigated for its potential to inhibit the phosphorylation of MDM2 and GSK3β proteins, suggesting a potential role in anticancer research.

Logical Relationship of its Utility:

G cluster_0 Core Compound cluster_1 Applications A This compound B Pharmaceutical Synthesis A->B C Agrochemical Synthesis A->C D Ligand for Metal Complexes A->D

Caption: The role of this compound as a precursor in various applications.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in peer-reviewed literature. Researchers are advised to acquire their own analytical data for this compound upon synthesis or purchase to confirm its identity and purity.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

References

"2-Amino-3-(4-chlorophenyl)propan-1-ol" CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a chlorophenyl group, a hydroxyl group, and an amino group, makes it a versatile intermediate for creating molecules with a range of biological activities. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical Identity and Properties

The nomenclature and physical properties of this compound and its enantiomers are summarized below. The compound's chirality is a key feature, with the (S)-enantiomer often being a specific precursor in targeted drug synthesis.

Table 1: Chemical Identifiers

NameCAS NumberMolecular Formula
This compound (racemate)68208-26-4[1]C₉H₁₂ClNO
(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol886061-26-3[2]C₉H₁₂ClNO
(R)-2-Amino-3-(4-chlorophenyl)propan-1-olNot readily availableC₉H₁₂ClNO

Table 2: Synonyms

Racemate(S)-Enantiomer
3-Amino-3-(4-chlorophenyl)-1-propanol[3](3S)-3-amino-3-(4-chlorophenyl)-1-propanol[2]
3-(4-chlorophenyl)-beta-alaninol[1](S)-3-amino-3-(4-chlorophenyl)propan-1-ol[2]
γ-(Aminomethyl)-4-chlorobenzene-propanol

Table 3: Physicochemical Properties

PropertyValueSource
Molecular Weight185.65 g/mol [1]
AppearanceWhite to yellow solid[3]
Melting Point53-56 °C[3]
Boiling Point327.9 °C at 760 mmHg[3]
Density1.216 g/cm³[3]
Purity≥95% (commercially available)[2]
Storage TemperatureRefrigerator[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, including the reduction of a corresponding ketone precursor or catalytic hydrogenation.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound and its potential applications.

G Synthesis and Application Workflow of this compound cluster_synthesis Synthesis cluster_application Potential Applications cluster_analysis Analysis Start 4-Chlorobenzaldehyde Intermediate1 3-(4-chlorophenyl)-1-propanone Start->Intermediate1 Acylation/Alkylation Target This compound Intermediate1->Target Reductive Amination Antidepressants Antidepressant Derivatives Target->Antidepressants Derivatization Antitumor Antitumor Agent Precursors Target->Antitumor Further Synthesis EnzymeInhibitors Enzyme Inhibitors Target->EnzymeInhibitors Structural Modification Chiral_HPLC Chiral HPLC Separation Target->Chiral_HPLC Enantiomeric Resolution

Caption: Synthetic workflow and potential applications of this compound.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of racemic this compound from 3-(4-chlorophenyl)-1-propanone.

Materials:

  • 3-(4-chlorophenyl)-1-propanone

  • Ammonia or an amine source (e.g., ammonium acetate)

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 3-(4-chlorophenyl)-1-propanone in ethanol or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add the ammonia source to the solution and stir at room temperature for a specified period to form the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by slowly adding water or a dilute acid solution.

  • Adjust the pH of the solution to basic (pH > 10) with a sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol: Chiral Separation by HPLC

This protocol provides a general method for the enantiomeric separation of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, IC) or a Pirkle-type column.

Mobile Phase:

  • A mixture of n-hexane and an alcohol (e.g., isopropanol, ethanol) is commonly used. The exact ratio will need to be optimized for the specific column and compound. A typical starting point is 90:10 (n-hexane:isopropanol).

  • Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) may be required to improve peak shape and resolution.

Procedure:

  • Prepare a standard solution of the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the standard solution.

  • Monitor the separation at a suitable UV wavelength (e.g., 220 nm).

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

Biological and Pharmacological Relevance

While this compound itself is not typically an active pharmaceutical ingredient, it is a key intermediate in the synthesis of compounds with significant biological activities.

  • Antidepressants: This compound serves as a precursor for the synthesis of novel antidepressant agents. Modifications of its structure have led to derivatives with enhanced binding affinity to serotonin receptors.[3]

  • Antitumor Agents: The (S)-enantiomer is reported as an intermediate in the preparation of certain antitumor drugs. Further synthetic modifications can lead to compounds with potential anticancer activity.

  • Enzyme Interactions: Studies have shown that this compound can interact with and potentially inhibit specific metabolic enzymes.[3] This property makes it a useful tool for studying metabolic pathways and for the development of enzyme inhibitors.

The mechanism of action of its derivatives often involves interactions with specific molecular targets like enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the chlorophenyl group can contribute to binding affinity and specificity.[3]

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry and drug development. Its straightforward synthesis and the potential for diverse chemical modifications make it an important starting material for the creation of a wide range of biologically active molecules. This guide provides a foundational understanding for researchers and scientists working with this compound, from its fundamental properties to its synthesis and potential applications in the pharmaceutical industry. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

References

Physical and chemical properties of "2-Amino-3-(4-chlorophenyl)propan-1-ol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral amino alcohol, 2-Amino-3-(4-chlorophenyl)propan-1-ol. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and analysis, and a visual representation of a common synthetic workflow.

Core Physical and Chemical Properties

This compound is a chiral compound existing as different stereoisomers. Its properties can vary slightly depending on the specific isomer or if it is a racemic mixture. The data presented below has been compiled for the parent compound and its common forms.

Table 1: Physicochemical Properties of this compound and its (S)-isomer

PropertyValueIsomer/FormSource(s)
Molecular Formula C₉H₁₂ClNOAll forms[1][2]
Molecular Weight 185.65 g/mol All forms[1][2]
Appearance White to yellow solid(S)-isomer[3]
Melting Point 53-56 °CRacemic[3]
Boiling Point 327.9 °C at 760 mmHgRacemic[3]
Density 1.216 g/cm³Racemic[3]
pKa (Predicted)14.87 ± 0.10(S)-isomer[4]
Flash Point 152.1 °CRacemic[3]
CAS Number 68208-26-4Racemic[2]
CAS Number 886061-26-3(S)-isomer[1][4]
PubChem CID 17039435Racemic[2]
PubChem CID 25418153(S)-isomer[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Reduction of a β-Amino Ketone

A common and effective method for the synthesis of this compound is the reduction of the corresponding β-amino ketone, 3-amino-3-(4-chlorophenyl)propan-1-one, using a mild reducing agent such as sodium borohydride.[5][6]

Materials:

  • 3-amino-3-(4-chlorophenyl)propan-1-one

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-amino-3-(4-chlorophenyl)propan-1-one in methanol (approximately 15-20 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of amino alcohols, derivatization is typically required to improve volatility for GC-MS analysis.[7][8] A common method involves silylation.

Materials and Equipment:

  • Sample of this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous)

  • GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into an autosampler vial insert and dry completely under a stream of nitrogen.

  • Derivatization: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS.

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Signaling Pathways and Biological Activity

Currently, there is no significant information available in the scientific literature detailing specific signaling pathways or mechanisms of action for this compound. Its primary documented use is as a chemical intermediate in the synthesis of other compounds, including potential antitumor drugs.[4] Further research would be required to elucidate any intrinsic biological activity.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound via the reduction of its corresponding ketone.

Synthesis_Workflow start Start: 3-amino-3-(4-chlorophenyl)propan-1-one dissolution Dissolution in Methanol start->dissolution Step 1 cooling Cooling to 0-5 °C dissolution->cooling Step 2 reduction Addition of NaBH4 cooling->reduction Step 3 reaction Stirring at RT reduction->reaction Step 4 workup Aqueous Work-up & Extraction reaction->workup Step 5 purification Purification workup->purification Step 6 product Product: this compound purification->product Final

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Amino-3-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2-Amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol with applications in organic synthesis, particularly as a precursor for pharmaceutical compounds. This document consolidates available toxicological data, outlines experimental methodologies for hazard assessment, and explores potential biological interactions to ensure safe handling and informed use in a research and development setting.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized below.

GHS Pictograms:

alt text
alt text
alt text
alt text

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H315: Causes skin irritation.[2]

  • H317: May cause an allergic skin reaction.[2]

  • H318: Causes serious eye damage.[1][2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

  • H361: Suspected of damaging the unborn child.[2]

  • H400: Very toxic to aquatic life.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[2]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers. Key recommendations include obtaining special instructions before use, avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment.[1][2]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity of this compound.

Table 1: Acute Mammalian Toxicity

EndpointSpeciesRouteValueGuideline
LD50RatOral> 300 - < 2,000 mg/kgOECD 423
LC50RatInhalation2.002 mg/L (4 hours)OECD 403
LD50RatDermal> 5,000 mg/kgOECD 402

Data sourced from BASF Safety Data Sheet.[2]

Table 2: Aquatic Ecotoxicity

EndpointSpeciesExposure TimeValueGuideline
LC50Oncorhynchus mykiss (Rainbow Trout)96 hours0.123 mg/LOECD 203
EC50Daphnia magna (Water Flea)48 hours0.238 mg/LOECD 202

Data sourced from BASF Safety Data Sheet.

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for these key studies are detailed below to provide researchers with an understanding of how these hazard endpoints were determined.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to assess the acute toxicity of a substance after oral administration.[3]

  • Principle: The test involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.[3]

  • Animal Species: Typically, rats are used, and for this substance, female Wistar rats were specified.[4][5] The animals are fasted before the administration of the test substance.[5]

  • Dosing: The substance is administered in a single dose by gavage. The starting dose is selected based on available information, with subsequent doses being increased or decreased depending on the presence or absence of mortality.[5]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.[4][5] A gross necropsy is performed on all animals at the end of the observation period.[4]

OECD Guideline 403: Acute Inhalation Toxicity

This guideline provides a method to assess the health hazards likely to arise from short-term exposure to a substance by inhalation.[1][2]

  • Principle: The test can be conducted using two protocols: a traditional LC50 protocol or a Concentration x Time (C x T) protocol. The aim is to determine the median lethal concentration (LC50) of a substance in the air.[1][2]

  • Animal Species: The preferred species is the rat. Healthy young adult animals are used.[2]

  • Exposure: Animals are exposed to the test substance, typically as a gas, vapor, or aerosol, for a predetermined duration, usually 4 hours. At least three concentrations are typically used in the traditional protocol.[1][2]

  • Observations: The animals are observed for at least 14 days post-exposure. Observations include mortality, clinical signs, body weight changes, and a gross necropsy at the end of the study.[1][2]

OECD Guideline 402: Acute Dermal Toxicity

This test is designed to evaluate the adverse effects that may occur from a single, short-term dermal exposure to a substance.[6][7]

  • Principle: The test substance is applied to the skin of the test animals in a stepwise procedure using fixed doses. The test is designed to classify the substance's dermal toxicity with the use of a minimal number of animals.[8][9]

  • Animal Species: Adult rats are commonly used. The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[10]

  • Application: The test substance is applied uniformly over an area of not less than 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[6][7]

  • Observations: Animals are observed for mortality and signs of toxicity for at least 14 days. Body weights are recorded weekly. A gross necropsy is performed on all animals at the end of the study.[7]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This is an acute toxicity test to determine the effects of chemicals on aquatic invertebrates.[11][12]

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance at a range of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, which is defined as the inability to swim within 15 seconds after gentle agitation.[13][14]

  • Test Organism: Daphnia magna is the most commonly used species.[14]

  • Test Conditions: The test is typically conducted in a static or semi-static system with at least five test concentrations in a geometric series. At least 20 animals are used for each concentration, divided into four replicates.[11][15]

  • Observations: Immobilisation is recorded at 24 and 48 hours. The results are used to calculate the EC50, which is the concentration that immobilizes 50% of the daphnids.[11][13]

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline describes a method to determine the acute lethal toxicity of substances to fish.[16][17]

  • Principle: Fish are exposed to the test substance, which is added to the water, for a 96-hour period. The mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50 (the concentration that is lethal to 50% of the test fish).[16][17]

  • Test Species: A variety of fish species can be used, with rainbow trout (Oncorhynchus mykiss) and zebrafish (Brachydanio rerio) being common choices.[18][19][20]

  • Test Conditions: The test is conducted with at least five concentrations in a geometric series. At least seven fish must be used for each test concentration and for the controls.[16]

  • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at specified intervals. The LC50 is calculated at the end of the 96-hour exposure period.[16][19]

Potential Biological Signaling Pathways

While specific mechanistic studies on this compound are limited, its structural similarity to known psychoactive compounds and pharmacological agents suggests potential interactions with neurotransmitter systems.[21] Preliminary research on related compounds indicates possible activity as an antidepressant or anxiolytic agent, potentially through interaction with serotonin receptors.[21] Furthermore, some structurally analogous compounds have been identified as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key component in excitatory neurotransmission in the central nervous system.

An antagonistic action at the AMPA receptor would inhibit the influx of sodium ions into the postsynaptic neuron, thereby reducing excitatory signaling. AMPA receptors can also engage in metabotropic signaling, independent of ion flux, by interacting with protein tyrosine kinases such as Lyn. This can lead to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.

Below is a diagram illustrating a plausible, albeit hypothetical, experimental workflow to investigate the interaction of this compound with a target receptor and its downstream effects.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis compound This compound receptor_binding Receptor Binding Assay (e.g., AMPA or Serotonin Receptors) compound->receptor_binding Test for affinity and antagonism animal_model Animal Model of Disease (e.g., Seizure model) compound->animal_model Administer compound downstream_assay Downstream Signaling Assay (e.g., MAPK activation, Ca2+ influx) receptor_binding->downstream_assay Measure functional consequence receptor_binding->animal_model Hypothesis for in vivo testing behavioral_test Behavioral Assessment animal_model->behavioral_test Observe therapeutic effect

Caption: Hypothetical workflow for characterizing the pharmacological activity of the compound.

The following diagram illustrates a potential signaling pathway involving AMPA receptor antagonism.

AMPA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds to na_channel Na+ Channel ampa_receptor->na_channel Opens lyn_kinase Lyn Kinase ampa_receptor->lyn_kinase Activates depolarization Membrane Depolarization na_channel->depolarization Na+ influx leads to mapk_pathway MAPK Pathway lyn_kinase->mapk_pathway Activates gene_expression Changes in Gene Expression mapk_pathway->gene_expression Leads to compound This compound (Hypothesized Antagonist) compound->ampa_receptor Blocks

Caption: Potential mechanism via AMPA receptor antagonism.

Handling and Storage

  • Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat and sources of ignition.[2]

First Aid Measures

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention as it can cause severe skin burns.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention as it can cause serious eye damage.[1][2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1][2]

Fire and Explosion Hazards

The compound is combustible. Vapors may be heavier than air and can spread along floors, potentially forming explosive mixtures with air upon intense heating.[1] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Stability and Reactivity

The substance is stable under recommended storage conditions. Hazardous reactions are not expected if stored and handled as prescribed.[2]

This guide is intended to provide detailed safety and hazard information for this compound to be used by trained professionals in a laboratory setting. It is not exhaustive and should be used in conjunction with the most current Safety Data Sheet (SDS) provided by the supplier. Always perform a thorough risk assessment before handling this chemical.

References

A Comprehensive Technical Guide to 2-Amino-3-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(4-chlorophenyl)propan-1-ol, particularly its (S)-enantiomer, is a chiral amino alcohol that has garnered significant attention in the pharmaceutical industry. It serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural features, including a primary alcohol, a primary amine, and a chlorinated phenyl group, make it a versatile intermediate for creating a variety of bioactive molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and its role in the development of targeted cancer therapies.

Physicochemical Properties

A summary of the key physicochemical properties for (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol is presented in Table 1. This data is essential for its handling, characterization, and process development.

PropertyValueSource(s)
Molecular Formula C₉H₁₂ClNO[1][2]
Molecular Weight 185.65 g/mol [1][2][3][4][5]
Appearance White to yellow solid[1]
Melting Point 53-56 °C[1][6]
Boiling Point 327.9 °C at 760 mmHg[1][6][7]
Density 1.216 g/cm³[1][6][7]
Flash Point 152.1 °C[1]
Refractive Index 1.574[1]
pKa 14.87 ± 0.10 (Predicted)[1]
Purity ≥98.0%[1]
Storage Temperature Refrigerator (2-8 °C)[2][4][8]
Solubility Soluble in polar solvents[6]
InChI Key JGNACDMQJLVKIU-VIFPVBQESA-N[4][5]
CAS Number 886061-26-3 ((S)-enantiomer)[1][2][4][9]

Synthesis of this compound

The synthesis of this compound, particularly the enantiomerically pure (S)-form, is of significant industrial importance. Several synthetic strategies have been reported, broadly categorized into chemical and biosynthetic methods.

Chemical Synthesis

Chemical synthesis routes often involve the reduction of a corresponding carbonyl or carboxylic acid precursor.

One common approach involves the reduction of 3-amino-3-(4-chlorophenyl)-1-propanone.[10] While specific, detailed industrial protocols are proprietary, a general laboratory-scale procedure can be outlined as follows:

  • Dissolution: Dissolve 3-amino-3-(4-chlorophenyl)-1-propanone in an inert solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (for LiAlH₄).

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired this compound.

Another described method is the catalytic reduction of (S)-3-amino-3-(4-chlorophenyl)-propionic acid.[11]

  • Precursor Preparation: Prepare a solution of (S)-3-amino-3-(4-chlorophenyl)-propionic acid in a suitable solvent like methanol.

  • Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C), to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for an extended period (e.g., 65 hours).[12]

  • Filtration and Concentration: After the reaction is complete, carefully filter the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product using column chromatography.

Biosynthetic Method

A biosynthetic route offers an enantioselective approach to synthesizing (S)-3-amino-3-(4-chlorophenyl)propan-1-ol.

This method utilizes a transaminase enzyme to stereoselectively aminate a ketone precursor.[11]

  • Reaction Setup: Prepare a buffered aqueous solution containing 1-(4-chlorophenyl)-3-hydroxyacetone as the substrate.

  • Enzyme and Co-factor Addition: Add a suitable transaminase enzyme (e.g., SEQ ID NO. 1-6 or its mutants) and a co-factor such as pyridoxal 5'-phosphate (PLP). An amine donor, like isopropylamine, is also required.

  • Incubation: Incubate the reaction mixture at a controlled temperature and pH with gentle agitation.

  • Reaction Monitoring: Monitor the formation of the product using HPLC.

  • Workup and Purification: Once the reaction reaches completion, terminate it by adding a suitable solvent or by adjusting the pH. Extract the product and purify it using chromatographic techniques.

Role as a Pharmaceutical Intermediate: Synthesis of Capmatinib

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol is a key intermediate in the synthesis of Capmatinib, a potent and selective inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[9] The synthesis of Capmatinib from this intermediate involves several subsequent steps, which are detailed in various patents and publications. A simplified workflow is depicted below.

G A (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol B Intermediate Steps (e.g., protection, activation) A->B C Coupling with heterocyclic core B->C D Capmatinib C->D

Caption: General workflow for the synthesis of Capmatinib.

Mechanism of Action and Signaling Pathway of Capmatinib

As this compound is primarily used as a precursor to Capmatinib, understanding the mechanism of action of Capmatinib is crucial for appreciating the significance of this intermediate. Capmatinib is a MET inhibitor that targets the ATP-binding site of the MET receptor tyrosine kinase.[6] Aberrant activation of the MET signaling pathway, through mutations (like MET exon 14 skipping), gene amplification, or protein overexpression, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[6][13]

The binding of the ligand, hepatocyte growth factor (HGF), to the MET receptor leads to its dimerization and autophosphorylation, activating downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.[1] Capmatinib blocks this phosphorylation and subsequent activation of downstream pathways.[6]

The key signaling pathways downstream of MET that are inhibited by Capmatinib include:

  • RAS/MAPK Pathway: Involved in cell proliferation.

  • PI3K/AKT Pathway: Promotes cell survival and growth.

  • JAK/STAT Pathway: Involved in cell proliferation and immune response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET binds RAS RAS MET->RAS activates PI3K PI3K MET->PI3K JAK JAK MET->JAK Capmatinib Capmatinib Capmatinib->MET inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Pro_Proliferation Proliferation Transcription->Pro_Proliferation leads to Pro_Survival Survival Transcription->Pro_Survival leads to Pro_Migration Migration Transcription->Pro_Migration leads to

Caption: MET signaling pathway and its inhibition by Capmatinib.

Pharmacology

Currently, there is a lack of publicly available, specific pharmacological data (e.g., IC₅₀, Kᵢ values) for this compound itself. Its biological activity is primarily of interest in the context of its role as a synthetic intermediate. However, studies on related β-alaninol derivatives have explored their potential as, for example, glucagon receptor antagonists.[4][7][14] This suggests that the structural motif of β-alaninol can be a pharmacophore for various biological targets.

Analytical Methods

The quality control and analysis of this compound are critical, especially for its use in pharmaceutical manufacturing. Due to its chiral nature, methods that can distinguish between enantiomers are essential.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a standard method for determining the enantiomeric purity of chiral amino alcohols.[10]

  • Stationary Phase: Chiral stationary phases (CSPs) are used to separate the enantiomers. Examples include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., teicoplanin-based CSPs).

  • Mobile Phase: The mobile phase composition is optimized to achieve the best separation and can consist of mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol), often with additives to improve peak shape.[15]

  • Detection: UV detection is commonly used, as the phenyl group provides a chromophore.

Gas Chromatography (GC)

Gas chromatography can also be employed for the analysis of amino alcohols, often requiring derivatization to increase volatility.

  • Derivatization: The amino and hydroxyl groups can be derivatized with reagents like silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

  • Column: A chiral capillary column is used to separate the derivatized enantiomers.

  • Detection: Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection.

G cluster_hplc Chiral HPLC Analysis cluster_gc Chiral GC Analysis Sample_HPLC Sample Injection Column_HPLC Chiral Stationary Phase Sample_HPLC->Column_HPLC Separation_HPLC Enantiomer Separation Column_HPLC->Separation_HPLC Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC Sample_GC Derivatized Sample Injection Column_GC Chiral Capillary Column Sample_GC->Column_GC Separation_GC Enantiomer Separation Column_GC->Separation_GC Detection_GC FID/MS Detection Separation_GC->Detection_GC

Caption: General workflows for chiral analysis.

Conclusion

This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the MET inhibitor Capmatinib. Its synthesis can be achieved through both chemical and enzymatic routes, with the latter offering a highly enantioselective approach. While direct pharmacological data on this intermediate is scarce, its importance is underscored by the clinical efficacy of its downstream product. The analytical methodologies for its characterization, particularly for ensuring enantiomeric purity, are well-established, relying on chromatographic techniques. This guide provides a foundational understanding of this key molecule for researchers and professionals in drug development.

References

An In-depth Technical Guide to 2-Amino-3-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol, is a fine chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known properties, potential synthetic methodologies, and current understanding of its biological relevance. While the specific discovery and developmental history of this compound are not extensively documented in public literature, this paper collates available data from chemical suppliers and analogous scientific research to offer a valuable resource for researchers. The guide includes tabulated physicochemical data, a detailed potential synthesis protocol, and a visual representation of the synthetic workflow.

Introduction

This compound, with the CAS number 35373-63-8, belongs to the class of phenylalaninol derivatives. These compounds are characterized by a propan-1-ol backbone with an amino group at the second carbon and a phenyl substituent at the third carbon. The presence of a chlorine atom on the phenyl ring at the para position can significantly influence the molecule's electronic properties and biological interactions. While this specific compound is commercially available, it appears to be primarily utilized as a building block or intermediate in the synthesis of more complex molecules rather than as an end-product with well-documented biological effects.[1] This guide aims to consolidate the sparse information available and provide a foundational understanding of this chemical entity.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical supplier databases. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 35373-63-8
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Appearance Solid[2]
Purity Typically ≥97%

Synthesis and Manufacturing

Proposed Synthetic Pathway: Reduction of 4-Chloro-DL-phenylalanine

A common method for the synthesis of phenylalaninols is the reduction of the corresponding amino acid. This can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).

Experimental Protocol: Synthesis of this compound from 4-Chloro-DL-phenylalanine

Materials:

  • 4-Chloro-DL-phenylalanine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Deionized water

Procedure:

  • A solution of 4-Chloro-DL-phenylalanine in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath to 0°C.

  • Lithium aluminum hydride is added portion-wise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the careful, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • The resulting precipitate is filtered off and washed with THF.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of this compound.

SynthesisWorkflow Start Start: 4-Chloro-DL-phenylalanine in Anhydrous THF Reduction Reduction with LiAlH₄ Start->Reduction Quenching Quenching (H₂O, NaOH) Reduction->Quenching Filtration Filtration Quenching->Filtration Drying Drying and Solvent Removal Filtration->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification End End Product: this compound Purification->End

Proposed synthesis workflow for this compound.

Biological Activity and Potential Applications

There is a significant lack of publicly available data on the specific biological activities of this compound. Its structural analog, p-chlorophenylalanine (PCPA), is known to be an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin. However, it is crucial to note that the reduction of the carboxylic acid group to an alcohol, as in the title compound, would significantly alter its chemical properties and likely its biological targets and activity.

Given its commercial availability as a chemical intermediate, the primary application of this compound is likely as a precursor in the synthesis of more complex molecules, including potential pharmaceutical candidates. The chiral nature of the molecule, with two stereocenters, makes it a valuable building block for stereospecific synthesis.

Future Research Directions

The dearth of information on this compound presents several opportunities for future research:

  • Definitive Synthesis and Characterization: A detailed study of its synthesis, including optimization of reaction conditions and thorough characterization of its stereoisomers, would be of great value.

  • Biological Screening: A comprehensive screening of the compound for various biological activities (e.g., anticancer, antimicrobial, CNS activity) could uncover novel therapeutic potential.

  • Derivatization and SAR Studies: Synthesis of a library of derivatives by modifying the amino and hydroxyl groups could lead to the discovery of compounds with improved activity and provide insights into structure-activity relationships (SAR).

Conclusion

This compound is a chemical intermediate with potential for use in synthetic and medicinal chemistry. While its own discovery, history, and biological profile are not well-documented, this guide provides a summary of its known properties and a plausible synthetic route. The information presented here serves as a starting point for researchers interested in exploring the chemistry and potential applications of this and related compounds. Further investigation is warranted to fully elucidate its synthetic utility and biological significance.

References

Unveiling the Potential Biological Activity of 2-Amino-3-(4-chlorophenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the chiral amino alcohol, 2-Amino-3-(4-chlorophenyl)propan-1-ol. While direct pharmacological data for this specific compound is limited in publicly available literature, its structural similarity to well-characterized neuroactive agents suggests plausible interactions with key biological targets. This document will focus on two primary putative mechanisms of action: modulation of the GABAB receptor, drawing parallels to the established drug Baclofen, and interaction with monoamine transporters, based on its relation to phenylalaninol derivatives. Furthermore, this guide details its established role as a key chiral intermediate in the synthesis of pharmaceutically active molecules, including the Janus kinase (JAK) inhibitor Tofacitinib and the c-Met inhibitor Capmatinib. Detailed experimental protocols for investigating these potential biological activities are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

This compound is a chiral amino alcohol with the molecular formula C₉H₁₂ClNO.[1] Its structure features a 4-chlorophenyl group attached to a propanol backbone, with an amino group that confers its basic properties.

PropertyValueReference
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Appearance White to yellow crystalline solid[1]
Melting Point 53-56 °C[1]
Boiling Point 327.9 °C[1]
Density 1.216 g/cm³[1]
Synonyms 3-Amino-3-(4-chlorophenyl)-1-propanol, γ-Amino-4-chloro-benzenepropanol, 3-(4-chlorophenyl)-DL-beta-alaninol[2]

Potential Biological Activity: An Investigation Based on Structural Analogs

Putative GABAB Receptor Agonism

The structural resemblance of this compound to Baclofen, a well-established GABAB receptor agonist, is noteworthy. Baclofen, chemically (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, is used clinically as a muscle relaxant to treat spasticity.[3][4] It exerts its effects by activating GABAB receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system.[3]

Proposed Mechanism of Action:

Activation of presynaptic GABAB receptors by an agonist like Baclofen leads to the inhibition of voltage-sensitive calcium channels, which in turn reduces the influx of calcium and subsequently decreases the release of excitatory neurotransmitters. Postsynaptically, GABAB receptor activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Given its structural similarity, it is plausible that this compound could also bind to and activate GABAB receptors, producing similar downstream effects.

GABAB_Signaling_Pathway Potential GABA-B Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Agonist This compound (Putative Agonist) GABAB_R_pre GABA-B Receptor Agonist->GABAB_R_pre Binds to GABAB_R_post GABA-B Receptor Gi_Go Gi/Go Protein GABAB_R_pre->Gi_Go Activates Ca_channel Voltage-Gated Ca2+ Channel Gi_Go->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Fusion NT_release Reduced Neurotransmitter Release Gi_Go_post Gi/Go Protein GABAB_R_post->Gi_Go_post Activates GIRK GIRK K+ Channel Gi_Go_post->GIRK Activates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) GIRK->Hyperpolarization Leads to

Caption: Putative GABA-B receptor signaling cascade.

Experimental Protocol: GABAB Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the GABAB receptor in rat brain membranes.

  • Membrane Preparation:

    • Homogenize frozen rat brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 4°C.

    • Wash the resulting pellet multiple times with buffer to remove endogenous GABA.

    • Resuspend the final pellet, containing synaptic membranes, in the assay buffer.

  • Competition Binding Assay:

    • Prepare assay tubes in duplicate or triplicate.

    • Total Binding: Add 100 nM [³H]GABA and 400 µM isoguvacine (to block GABAA receptors) to the membrane preparation.

    • Non-specific Binding: Add 100 nM [³H]GABA, 400 µM isoguvacine, and a high concentration (e.g., 1 mM) of unlabeled Baclofen or GABA.

    • Competition: Add 100 nM [³H]GABA, 400 µM isoguvacine, and varying concentrations of the test compound (this compound).

    • Incubate the tubes at 4°C for 60 minutes to allow binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Potential Interaction with Monoamine Transporters

The core structure of this compound is a substituted phenylalaninol. Phenylalaninol and its derivatives are known to interact with monoamine transporters, acting as monoamine releasing agents or reuptake inhibitors. For instance, phenylalaninol itself is a psychostimulant that preferentially releases norepinephrine over dopamine and serotonin. The EC₅₀ values for monoamine release by phenylalaninol in rat brain synaptosomes are 106 nM for norepinephrine, 1,355 nM for dopamine, and >10,000 nM for serotonin.[5]

Proposed Mechanism of Action:

Substituted phenylalaninols may act as substrates for monoamine transporters such as the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). By binding to these transporters, they can either inhibit the reuptake of the endogenous monoamine from the synaptic cleft or induce reverse transport (efflux) of the monoamine from the presynaptic neuron into the synapse. This leads to an increase in the extracellular concentration of monoamines, enhancing neurotransmission.

Monoamine_Transporter_Workflow Experimental Workflow for Monoamine Transporter Uptake Assay Start Start Cell_Culture Culture HEK293 cells stably expressing NET, DAT, or SERT Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Wash Wash cells with buffer Plating->Wash Preincubation Pre-incubate with varying concentrations of test compound Wash->Preincubation Add_Radioligand Add radiolabeled monoamine ([3H]-NE, [3H]-DA, or [3H]-5-HT) Preincubation->Add_Radioligand Incubate Incubate for a defined period (e.g., 1-10 minutes) Add_Radioligand->Incubate Stop_Reaction Stop uptake with ice-cold buffer and rapid filtration Incubate->Stop_Reaction Lyse_Cells Lyse cells Stop_Reaction->Lyse_Cells Scintillation_Counting Quantify radioactivity using liquid scintillation counting Lyse_Cells->Scintillation_Counting Data_Analysis Calculate IC50 values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Monoamine transporter uptake assay workflow.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a method to assess the inhibitory potency of this compound on the human norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters expressed in HEK293 cells.

  • Cell Culture:

    • Maintain HEK293 cell lines stably expressing human NET, DAT, or SERT in appropriate culture medium.

    • Plate the cells into 96-well microplates and allow them to adhere and grow to a confluent monolayer.

  • Uptake Inhibition Assay:

    • On the day of the experiment, wash the cells with Krebs-Henseleit buffer (KHB).

    • Pre-incubate the cells for 5-10 minutes with varying concentrations of the test compound (this compound) or a reference inhibitor (e.g., nisoxetine for NET, mazindol for DAT, fluoxetine for SERT).

    • Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled monoamine ([³H]-norepinephrine, [³H]-dopamine, or [³H]-serotonin).

    • Allow the uptake to proceed for a short, defined period (e.g., 1-10 minutes) at room temperature or 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells with ice-cold KHB.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

  • Quantification and Data Analysis:

    • Transfer the cell lysates to scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Define non-specific uptake in the presence of a high concentration of a selective inhibitor.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Established Role as a Synthetic Intermediate

Beyond its potential intrinsic biological activity, this compound, particularly its (S)-enantiomer, is a valuable chiral building block in medicinal chemistry.[4] It serves as a key intermediate in the synthesis of complex pharmaceutical agents.

Synthesis of Tofacitinib:

The (S)-enantiomer of this compound is a precursor in some synthetic routes to Tofacitinib, an orally active Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[6] The synthesis involves multiple steps where the chiral center of the amino alcohol is incorporated into the final piperidine ring structure of Tofacitinib.

Synthesis of Capmatinib:

(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol has also been described as an intermediate in the synthesis of Capmatinib (INC280), a potent and selective c-Met inhibitor for the treatment of non-small cell lung cancer.

Synthetic_Utility Role as a Synthetic Intermediate Starting_Material (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol Multi_Step_Synthesis_T Multi-step Synthesis Starting_Material->Multi_Step_Synthesis_T Precursor for Multi_Step_Synthesis_C Multi-step Synthesis Starting_Material->Multi_Step_Synthesis_C Precursor for Tofacitinib Tofacitinib (JAK Inhibitor) Multi_Step_Synthesis_T->Tofacitinib Capmatinib Capmatinib (c-Met Inhibitor) Multi_Step_Synthesis_C->Capmatinib

Caption: Synthetic utility of the target compound.

Quantitative Data for Structurally Related Compounds

While no direct quantitative data for this compound is available, the following table summarizes the activity of structurally related compounds to provide a basis for comparison and to guide future investigations.

CompoundTargetAssayValueReference
Baclofen GABAB ReceptorRadioligand Binding (Displacement of [³H]GABA)IC₅₀ ≈ 1 µMInferred from multiple sources
Phenylalaninol Norepinephrine Transporter (NET)Monoamine Release (rat synaptosomes)EC₅₀ = 106 nM[5]
Dopamine Transporter (DAT)Monoamine Release (rat synaptosomes)EC₅₀ = 1,355 nM[5]
Serotonin Transporter (SERT)Monoamine Release (rat synaptosomes)EC₅₀ > 10,000 nM[5]

Conclusion and Future Directions

This compound represents a molecule of significant interest for further pharmacological investigation. Its structural similarities to Baclofen and phenylalaninol provide a strong rationale for exploring its activity at GABAB receptors and monoamine transporters. The experimental protocols detailed in this guide offer a clear path for such investigations. Furthermore, its established role as a key chiral intermediate in the synthesis of approved drugs underscores its importance in medicinal chemistry. Future research should focus on synthesizing and testing this compound and its stereoisomers in the described in vitro assays to elucidate its biological activity, which could reveal novel therapeutic potential.

References

Spectroscopic Profile of 2-Amino-3-(4-chlorophenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Amino-3-(4-chlorophenyl)propan-1-ol. Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to guide researchers, scientists, and drug development professionals in the analysis and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3Doublet2HAromatic protons (ortho to Cl)
~ 7.2Doublet2HAromatic protons (meta to Cl)
~ 3.6 - 3.8Multiplet1HCH-OH
~ 3.4 - 3.6Multiplet2HCH₂-OH
~ 2.8 - 3.0Multiplet1HCH-NH₂
~ 2.6 - 2.8Multiplet2HCH₂-Aromatic
BroadSinglet3HOH, NH₂ (exchangeable)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 138Aromatic C (quaternary, attached to CH₂)
~ 132Aromatic C (quaternary, attached to Cl)
~ 130Aromatic CH (ortho to Cl)
~ 128Aromatic CH (meta to Cl)
~ 65CH₂-OH
~ 55CH-NH₂
~ 40CH₂-Aromatic

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol), N-H stretch (amine)
3100 - 3000MediumC-H stretch (aromatic)
2960 - 2850MediumC-H stretch (aliphatic)
~ 1600, 1490Medium-StrongC=C stretch (aromatic ring)
~ 1590MediumN-H bend (amine)
1250 - 1000StrongC-O stretch (alcohol), C-N stretch (amine)
850 - 800StrongC-H out-of-plane bend (para-substituted aromatic)
750 - 700StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
185/187Molecular ion peak (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio)
168/170[M - NH₃]⁺
154/156[M - CH₂OH]⁺
125[M - CH(NH₂)CH₂OH]⁺ (loss of the amino alcohol side chain)
91Tropylium ion (rearrangement)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is crucial and should be based on the solubility of the analyte.[1] Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[2]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[2]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.[3]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, place the sample in the beam path and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.[4][5][6]

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion may be used.[7]

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS and typically leads to extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS, which usually results in a prominent molecular ion peak.[7]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight of the compound and to elucidate its structure by interpreting the fragmentation pattern. The presence of a chlorine atom can be identified by the characteristic M/M+2 isotopic pattern.[8]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Proposed Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

References

Methodological & Application

Synthesis of 2-Amino-3-(4-chlorophenyl)propan-1-ol: A Detailed Overview of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive overview of various synthetic methods for the preparation of 2-Amino-3-(4-chlorophenyl)propan-1-ol, a key intermediate in the synthesis of several pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, comparative data, and workflow visualizations to guide the selection of the most suitable synthetic route.

Introduction

This compound and its enantiomers are crucial building blocks in the pharmaceutical industry. The presence of a chiral center and multiple functional groups makes its synthesis a topic of significant interest. This note details several established and novel methods for its preparation, including chemical and biocatalytic approaches.

Comparative Analysis of Synthesis Methods

A summary of the key quantitative data for the different synthesis methods is presented below for easy comparison.

MethodStarting MaterialKey Reagents/CatalystTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Ketone Reduction 3-Amino-3-(4-chlorophenyl)propanoneSodium Borohydride (NaBH4)80 - 90>95Mild conditions, high yield, readily available reagents.Non-stereoselective, produces a racemic mixture.
Reductive Amination 4-ChlorophenylacetoneAmmonia, Sodium Borohydride60 - 75>95One-pot procedure from a simple ketone.Potential for side products, non-stereoselective.
Catalytic Hydrogenation 3-Amino-3-(4-chlorophenyl)propanoneH2, Palladium on Carbon (Pd/C)>90>98High yield and purity, scalable.Requires specialized high-pressure equipment.
Biosynthesis 1-(4-chlorophenyl)-3-hydroxyacetoneTransaminase (whole-cell)>90>99 (ee)High enantioselectivity, environmentally friendly.Requires specific enzyme and bioprocess optimization.
Aziridine Ring Opening N-protected-2-(hydroxymethyl)-3-(4-chlorophenyl)aziridineAcid catalyst70 - 85>95Stereospecific synthesis is possible.Multi-step synthesis of the aziridine precursor.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Reduction of 3-Amino-3-(4-chlorophenyl)propanone

This method describes the reduction of the aminoketone precursor to the corresponding amino alcohol using sodium borohydride.

Materials:

  • 3-Amino-3-(4-chlorophenyl)propanone hydrochloride

  • Sodium hydroxide (NaOH)

  • Potassium borohydride (KBH4)

  • Ethyl acetate

  • Methanol

Procedure:

  • In a 1000 mL four-hole flask equipped with a stirrer, thermometer, and dropping funnel, add 119 grams of 3-amino-3-(4-chlorophenyl)propanone hydrochloride.

  • While stirring, slowly add a 30% sodium hydroxide solution (74.5 grams) over approximately 30 minutes.

  • After the addition is complete, add an aqueous solution containing 29 grams of potassium borohydride at 45 °C.

  • Maintain the temperature and continue stirring for 3 hours.

  • Cool the reaction mixture to room temperature and add 150 mL of ethyl acetate.

  • Separate the organic phase. Extract the aqueous phase twice with 50 mL portions of ethyl acetate.

  • Combine all organic phases and wash with water until the pH is neutral (pH=7).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system like ethyl acetate/hexanes to yield the final product.[1]

Expected Yield: Approximately 80.1% with a purity of >99%.[1]

Method 2: Biosynthesis of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol using Transaminase

This protocol outlines the stereoselective synthesis of the (S)-enantiomer using a transaminase biocatalyst.[2]

Materials:

  • 1-(4-chlorophenyl)-3-hydroxyacetone

  • Transaminase (whole-cell or purified)

  • Isopropylamine (as amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

Procedure:

  • Prepare a reaction mixture in a temperature-controlled vessel containing phosphate buffer (100 mM, pH 7.5).

  • Add 1-(4-chlorophenyl)-3-hydroxyacetone to the buffer to a final concentration of 10-50 mM.

  • Add the transaminase biocatalyst (e.g., a commercially available transaminase or a whole-cell lysate).

  • Add isopropylamine as the amine donor in excess (e.g., 5-10 equivalents).

  • Add PLP to a final concentration of 1 mM.

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel.

Expected Yield: >90% with an enantiomeric excess (ee) of >99%.

Method 3: Synthesis via Aziridine Ring Opening

This method involves the synthesis of an aziridine precursor followed by its ring-opening to yield the desired amino alcohol.

Step 1: Synthesis of trans-1-Benzyl-2-(hydroxymethyl)-3-(4-chlorophenyl)aziridine

  • This precursor can be synthesized from the corresponding alkene via a multi-step procedure involving epoxidation and subsequent reaction with an amine.

Step 2: Ring Opening of the Aziridine Materials:

  • trans-1-Benzyl-2-(hydroxymethyl)-3-(4-chlorophenyl)aziridine

  • p-Toluenesulfonic acid (p-TsOH)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the aziridine precursor (1 equivalent) in a 1:1 mixture of THF and water.

  • Add p-TsOH (1 equivalent) to the solution.

  • Heat the reaction mixture to 40 °C for 3 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the N-benzylated amino alcohol.

  • The benzyl protecting group can be removed by catalytic hydrogenation (e.g., H2, Pd/C in methanol) to yield the final product.

Expected Yield: 70-85% over the two steps.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the key synthetic methods described above.

G cluster_0 Method 1: Ketone Reduction start1 3-Amino-3-(4-chlorophenyl)propanone reagent1 1. NaOH 2. KBH4 start1->reagent1 Reduction product1 This compound reagent1->product1

Figure 1. Workflow for the synthesis of this compound via ketone reduction.

G cluster_1 Method 2: Biosynthesis start2 1-(4-chlorophenyl)-3-hydroxyacetone reagent2 Transaminase, Isopropylamine, PLP start2->reagent2 Asymmetric Amination product2 (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol reagent2->product2

Figure 2. Biocatalytic synthesis of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol.

G cluster_2 Method 3: Aziridine Ring Opening start3 Alkene Precursor step1 Aziridination start3->step1 aziridine N-Protected Aziridine step1->aziridine step2 Ring Opening (p-TsOH) aziridine->step2 protected_amino_alcohol N-Protected Amino Alcohol step2->protected_amino_alcohol step3 Deprotection (H2, Pd/C) protected_amino_alcohol->step3 product3 This compound step3->product3

Figure 3. Multi-step synthesis via an aziridine intermediate.

Conclusion

The choice of synthetic method for this compound depends on several factors, including the desired stereochemistry, scale of the reaction, and available equipment. For racemic material, the reduction of the corresponding aminoketone offers a high-yielding and straightforward approach. For the enantiomerically pure compound, biocatalytic transamination is a highly efficient and green alternative. The aziridine ring-opening strategy provides a versatile route for accessing stereochemically defined analogs. The detailed protocols and comparative data provided in this application note will aid researchers in selecting and implementing the most appropriate synthetic strategy for their specific needs.

References

Asymmetric Synthesis of 2-Amino-3-(4-chlorophenyl)propan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral amino alcohol 2-Amino-3-(4-chlorophenyl)propan-1-ol. This compound is a valuable building block in medicinal chemistry and drug development. The primary methods detailed are asymmetric hydrogenation of a prochiral ketone and enzymatic kinetic resolution of the racemic amino alcohol, offering pathways to high enantiopurity.

Introduction

Chiral 1,2-amino alcohols are crucial structural motifs found in numerous biologically active compounds and pharmaceuticals. The stereochemistry of these molecules is often critical to their pharmacological activity. Consequently, the development of efficient and highly selective methods for their asymmetric synthesis is a significant area of research. This document outlines two effective strategies for obtaining enantiomerically enriched this compound: catalytic asymmetric hydrogenation and enzymatic kinetic resolution.

Method 1: Asymmetric Hydrogenation of 2-Amino-1-(4-chlorophenyl)propan-1-one

Asymmetric hydrogenation of prochiral ketones is one of the most powerful methods for the synthesis of chiral alcohols. Recent advancements in catalysis have enabled the highly efficient and enantioselective reduction of α-primary amino ketones to their corresponding vicinal amino alcohols. A notable example is the use of cobalt-based catalysts, which have demonstrated high yields and excellent enantioselectivities for a range of substrates.[1]

Logical Workflow for Asymmetric Hydrogenation

sub Prochiral Ketone (2-Amino-1-(4-chlorophenyl)propan-1-one) product Enantiomerically Enriched This compound sub->product Asymmetric Hydrogenation cat Chiral Catalyst (e.g., Co-complex) cat->product h2 Hydrogen Source (H2 gas) h2->product solv Solvent (e.g., Methanol) solv->product purify Purification (Chromatography) product->purify analyze Analysis (Chiral HPLC) purify->analyze

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Protocol: Cobalt-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from a general method for the asymmetric hydrogenation of α-primary amino ketones.[1]

Materials:

  • 2-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride

  • Cobalt(II) chloride (CoCl₂)

  • Chiral ligand (e.g., a chiral bisphosphine ligand)

  • Zinc powder (activator)

  • Potassium bicarbonate (KHCO₃)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Standard glassware for air-sensitive reactions

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox, to a dried Schlenk tube, add CoCl₂ (2.0 mol%), the chiral ligand (2.2 mol%), and zinc powder (20 mol%).

  • Reaction Setup: In a separate flask, dissolve 2-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride (1.0 equiv) and KHCO₃ (1.0 equiv) in anhydrous methanol.

  • Hydrogenation: Transfer the substrate solution to the Schlenk tube containing the catalyst precursors. Seal the tube, remove it from the glovebox, and place it in a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 40 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the required time (typically 0.5-24 hours). Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Quantitative Data for Asymmetric Hydrogenation of Analogous Substrates

The following table summarizes results for the cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones with various substituents on the aromatic ring, demonstrating the potential of this method.[1]

EntrySubstrate (Ar in Ar-CO-CH(NH₂)-R)Product Yield (%)Enantiomeric Excess (e.e., %)
14-Fluorophenyl9596
24-Bromophenyl9699
34-Iodophenyl9899
43-Chlorophenyl9495

Method 2: Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[2][3]

Logical Workflow for Enzymatic Kinetic Resolution

racemate Racemic This compound reaction Enzymatic Acylation racemate->reaction enzyme Lipase (e.g., from Pseudomonas fluorescens) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction solvent Organic Solvent (e.g., Toluene) solvent->reaction separation Separation (Chromatography) reaction->separation product1 (R)-Enantiomer (Acylated) separation->product1 product2 (S)-Enantiomer (Unreacted) separation->product2 hydrolysis Hydrolysis product1->hydrolysis to obtain (R)-alcohol

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure based on established methods for the kinetic resolution of racemic alcohols.[2][4]

Materials:

  • Racemic this compound

  • Lipase (e.g., from Pseudomonas fluorescens or Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, THF, or MTBE)

  • Molecular sieves (for anhydrous conditions)

  • Standard laboratory glassware

  • Shaking incubator

Procedure:

  • Reaction Setup: To a dried flask containing molecular sieves, add the racemic this compound (1.0 equiv) and the anhydrous organic solvent.

  • Add the lipase (the amount will depend on the specific activity of the enzyme preparation and should be optimized).

  • Add the acyl donor (typically 0.5-0.6 equivalents to aim for a conversion of approximately 50%).

  • Reaction: Place the flask in a shaking incubator at a controlled temperature (e.g., 30-40 °C) and agitate.

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining starting material and the acylated product. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both components.

  • Work-up: Once the desired conversion is reached, filter off the enzyme.

  • Wash the enzyme with the reaction solvent.

  • Separation: Concentrate the filtrate and separate the unreacted amino alcohol from the acylated product by flash column chromatography.

  • Hydrolysis (Optional): The separated acylated enantiomer can be hydrolyzed (e.g., using NaOH or HCl in methanol) to afford the other enantiomer of the amino alcohol.

  • Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the alcohol obtained after hydrolysis by chiral HPLC analysis.

Quantitative Data for Enzymatic Resolution of Analogous Substrates

The following table presents data from the kinetic resolution of various racemic aryloxy-propan-2-yl acetates, showcasing the effectiveness of lipases in resolving chiral alcohols.[2]

SubstrateLipaseConversion (%)e.e. of Alcohol (%)e.e. of Acetate (%)
rac-1-(2,6-dimethylphenoxy)propan-2-yl acetateP. fluorescens50>99 (R)>99 (S)
rac-1-(2,4-dimethylphenoxy)propan-2-yl acetateP. fluorescens4898 (R)95 (S)
rac-1-(o-tolyloxy)propan-2-yl acetateTLL on Immobead 15051>99 (R)>99 (S)

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through several modern synthetic strategies. The asymmetric hydrogenation of the corresponding α-amino ketone using chiral catalysts offers a direct and highly efficient route to the desired enantiomer with high yield and enantioselectivity. Alternatively, the enzymatic kinetic resolution of the racemic amino alcohol provides a green and highly selective method to obtain both enantiomers in high optical purity. The choice of method will depend on factors such as the availability of starting materials, the desired enantiomer, and scalability requirements. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to produce this valuable chiral building block.

References

Application Notes and Protocols for 2-Amino-3-(4-chlorophenyl)propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a crucial building block in synthetic medicinal chemistry. Its primary and most well-documented application is as a key intermediate in the synthesis of Capmatinib, a potent and selective c-Met inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC). This document provides detailed application notes on its role in the synthesis of Capmatinib and outlines a general protocol for its utilization. While its direct pharmacological activity is not extensively reported, its structural motif is of interest for the development of other biologically active compounds.

Medicinal Chemistry Applications

Key Intermediate in the Synthesis of Capmatinib

The principal application of this compound in medicinal chemistry is as a precursor for the synthesis of the anticancer drug Capmatinib (also known as INC280).[1][2] Capmatinib is a kinase inhibitor that targets the c-Met receptor, which is often dysregulated in various cancers, leading to tumor growth and metastasis.

The synthesis of Capmatinib involves a multi-step process where this compound is used to construct a core heterocyclic structure of the final drug molecule. Specifically, the amino and alcohol functionalities of the molecule are utilized in subsequent reactions to build the complex scaffold of Capmatinib.

Experimental Protocols

Synthesis of a Key Intermediate for Capmatinib from this compound

This protocol describes a generalized synthetic step involving the reaction of this compound with a suitable pyrimidine derivative to form a key intermediate in the Capmatinib synthesis.

Materials:

  • This compound

  • Substituted chloropyrimidine (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted chloropyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired intermediate.

Expected Outcome:

The reaction is expected to yield the N-substituted pyrrolopyrimidine intermediate, a crucial precursor for the final steps of Capmatinib synthesis. The yield and purity should be assessed by standard analytical techniques.

Data Presentation

As this compound is primarily an intermediate, direct quantitative biological data such as IC₅₀ or Kᵢ values are not typically reported for this compound. The relevant quantitative data pertains to the final drug product, Capmatinib.

Table 1: Bioactivity of Capmatinib

TargetAssay TypeIC₅₀ (nM)Reference
c-Met KinaseBiochemical Assay0.13[1]

Visualizations

Logical Relationship: Role as an Intermediate

G Logical Flow: From Intermediate to Drug A This compound B Key Synthetic Intermediates A->B Chemical Synthesis C Capmatinib (c-Met Inhibitor) B->C Further Synthetic Steps D Anticancer Activity (NSCLC) C->D Pharmacological Action

Caption: Role of this compound in drug development.

Experimental Workflow: Synthesis of Capmatinib Intermediate

G Workflow for Intermediate Synthesis cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve this compound in DMF B Add Substituted Pyrimidine & DIPEA A->B C Heat and Stir B->C D Cool and Dilute with EtOAc C->D E Aqueous Washes (NaHCO3, Brine) D->E F Dry and Concentrate E->F G Silica Gel Chromatography F->G H Pure Intermediate G->H

Caption: Synthetic workflow for a key Capmatinib intermediate.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry, with its most significant role being a key intermediate in the industrial synthesis of the c-Met inhibitor, Capmatinib. The protocols and data provided herein are intended to guide researchers in the utilization of this compound for the synthesis of Capmatinib and potentially other novel therapeutic agents. Further research into the direct biological activities of this compound and its derivatives may unveil new medicinal chemistry applications.

References

Application Notes and Protocols for 2-Amino-3-(4-chlorophenyl)propan-1-ol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol, is a significant building block in pharmaceutical research and development. Its structural features, including a chlorine-substituted phenyl ring and a propanolamine backbone, make it a valuable intermediate in the synthesis of complex molecular entities. The stereochemistry of this compound is crucial, with the (S)-enantiomer being a key intermediate in the synthesis of the anti-tumor drug, Capasitinib. These notes provide an overview of its applications, synthesis, and potential biological activities to guide researchers in its use for drug discovery.

Chemical and Physical Properties

The properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
Molecular Formula C₉H₁₂ClNO[1][2]
Molecular Weight 185.65 g/mol [1][2]
Appearance White to yellow solid[1]
Melting Point 53-56 °C[1]
Boiling Point 327.9 °C at 760 mmHg[1]
Density 1.216 g/cm³[1]
CAS Number 68208-26-4 (racemate), 886061-26-3 ((S)-enantiomer)[1][3]

Applications in Pharmaceutical Development

The primary application of this compound in pharmaceutical development is as a chiral intermediate. Its versatile functional groups, the amino and hydroxyl moieties, allow for a variety of chemical modifications, making it a valuable scaffold for the synthesis of diverse bioactive molecules.

Intermediate for Capasitinib Synthesis

The (S)-enantiomer, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, is a documented key intermediate in the synthesis of Capasitinib, a potent and selective inhibitor of the serine/threonine-protein kinase ATR (Ataxia telangiectasia and Rad3-related protein), which is a critical component of the DNA damage response pathway.[3] The synthesis of Capasitinib leverages the chiral center of the amino alcohol to establish the desired stereochemistry in the final drug molecule.

Scaffold for Novel Therapeutics

Due to its structural similarity to known psychoactive compounds, derivatives of this compound are being explored for their potential as central nervous system (CNS) agents, including antidepressants and anxiolytics.[4] The phenylpropanolamine core is a common motif in many CNS-active drugs.

Building Block for Enzyme Inhibitors and Receptor Modulators

The amino and hydroxyl groups of this compound provide reactive sites for the attachment of various pharmacophores, enabling the generation of libraries of compounds for screening against different biological targets. This makes it a useful starting material for the development of novel enzyme inhibitors and receptor modulators.[5]

Experimental Protocols

Synthesis of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol

A common method for the synthesis of this compound is the reduction of the corresponding ketone, 3-Amino-3-(4-chlorophenyl)-1-propanone.[1] For the enantiomerically pure (S)-form, an asymmetric reduction or resolution is required. Below is a general protocol for the reduction using sodium borohydride.

Protocol 1: Reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone

Materials:

  • 3-Amino-3-(4-chlorophenyl)-1-propanone hydrochloride

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 3-Amino-3-(4-chlorophenyl)-1-propanone hydrochloride (1.0 eq) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add deionized water to quench the reaction.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Expected Yield: The yield can vary depending on the scale and specific conditions but is generally moderate to high.

Note: For the synthesis of the enantiomerically pure (S)-enantiomer, an asymmetric reducing agent or a chiral resolution step would be necessary.

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start: 3-Amino-3-(4-chlorophenyl)-1-propanone HCl dissolve Dissolve in Methanol start->dissolve cool Cool to 0°C dissolve->cool reduce Add NaBH4 cool->reduce monitor Monitor by TLC reduce->monitor quench Quench with Water monitor->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: this compound purify->end

Synthesis Workflow Diagram

Potential Biological Activity and Screening Protocols

While specific quantitative biological data for this compound is not widely published, its structural motifs suggest potential interactions with biological targets such as serotonin transporters and various enzymes. Below are general protocols for initial screening of this compound and its derivatives.

Serotonin Transporter (SERT) Binding Assay

Given the prevalence of the phenylpropanolamine scaffold in CNS-active drugs, assessing the binding affinity of this compound derivatives to the serotonin transporter (SERT) is a logical starting point for investigating potential antidepressant or anxiolytic activity.

Protocol 2: Radioligand Binding Assay for SERT

Materials:

  • Human SERT-expressing cell membranes

  • [³H]-Citalopram (radioligand)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., Fluoxetine)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubation: Add the radioligand ([³H]-Citalopram) to all wells and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of the plate through a filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

The following diagram illustrates a potential signaling pathway that could be investigated if the compound shows affinity for G-protein coupled receptors, such as certain serotonin receptor subtypes.

G cluster_pathway Hypothetical GPCR Signaling ligand Compound Derivative receptor GPCR (e.g., 5-HT Receptor) ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters Level cellular_response Cellular Response second_messenger->cellular_response Triggers

Hypothetical GPCR Signaling Pathway

Conclusion

This compound is a valuable chiral synthon with established importance in the synthesis of the anti-cancer agent Capasitinib. Its structural characteristics also suggest potential for the development of novel therapeutics targeting the central nervous system and other biological pathways. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound and its derivatives, facilitating further research into its applications in pharmaceutical development.

References

Application Notes and Protocols: "2-Amino-3-(4-chlorophenyl)propan-1-ol" as a Key Intermediate for the Antitumor Drug Capmatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-3-(4-chlorophenyl)propan-1-ol as a crucial chiral building block in the synthesis of the targeted antitumor agent, Capmatinib (Tabrecta®) . Detailed protocols for the synthesis of Capmatinib from this intermediate, along with methodologies for evaluating its biological activity, are presented to support cancer research and drug development efforts.

Introduction

Capmatinib is a potent and selective inhibitor of the mesenchymal-epithelial transition (MET) receptor tyrosine kinase.[1] Aberrant MET signaling, often driven by mutations such as MET exon 14 skipping, is a key oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[2][3] Capmatinib effectively targets this pathway, leading to the suppression of tumor growth and induction of apoptosis in MET-dependent cancer cells.[3][4] The chiral intermediate, (S)-2-amino-3-(4-chlorophenyl)propan-1-ol, serves as a critical starting material for the stereospecific synthesis of Capmatinib, ensuring the desired pharmacological activity of the final drug product.

Capmatinib: Mechanism of Action and Signaling Pathway

Capmatinib functions as an ATP-competitive inhibitor of the MET receptor tyrosine kinase.[3] By binding to the kinase domain of MET, it blocks the autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways inhibited by Capmatinib include the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT3 pathways, all of which are critical for cancer cell proliferation, survival, migration, and invasion.[4]

MET_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF MET MET Receptor Tyrosine Kinase HGF->MET Binds & Activates RAS_MAPK RAS/RAF/MEK/ERK Pathway MET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT STAT3 STAT3 Pathway MET->STAT3 Capmatinib Capmatinib Capmatinib->MET Inhibits Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation

Figure 1: Simplified MET Signaling Pathway and Inhibition by Capmatinib.

Quantitative Data: In Vitro Efficacy of Capmatinib

Capmatinib has demonstrated potent inhibitory activity against MET kinase and the proliferation of MET-dependent cancer cell lines.

ParameterValueCell Line/SystemReference
Biochemical IC50 (c-MET) 0.13 nMRecombinant c-MET kinase[3][4]
Cell-based IC50 (c-MET Phosphorylation) ~1 nMMET-dependent cancer cells[4]
Cell Proliferation IC50 1.2 nMSNU-5 (gastric carcinoma)[4]
12.4 nMS114 (glioblastoma)[4]
~0.5 nMH441 (lung adenocarcinoma)[4]
2 nMU-87 MG (glioblastoma)[4]

Table 1: In Vitro Potency of Capmatinib

Quantitative Data: Clinical Efficacy of Capmatinib (GEOMETRY mono-1 Trial)

The Phase II GEOMETRY mono-1 trial established the clinical efficacy of Capmatinib in patients with advanced NSCLC harboring MET exon 14 skipping mutations.

EndpointTreatment-Naïve Patients (n=28)Previously Treated Patients (n=69)Reference
Overall Response Rate (ORR) 68%41%[5]
Median Duration of Response (DOR) 12.6 months9.7 months[5]
Median Progression-Free Survival (PFS) 12.4 months5.4 months[5]

Table 2: Efficacy of Capmatinib in METex14-Mutated NSCLC

Experimental Protocols

Protocol 1: Synthesis of Capmatinib from (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol

This protocol outlines a plausible synthetic route to Capmatinib, starting from the key intermediate (S)-2-amino-3-(4-chlorophenyl)propan-1-ol. This multi-step synthesis involves the formation of a key quinoline intermediate, which is then coupled with a triazine moiety, followed by final modifications to yield Capmatinib.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_final Final Product A (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol B Protection of Amine and Hydroxyl Groups A->B C Oxidation to Aldehyde B->C D Condensation with 6-aminoquinoline C->D E Cyclization to form Imidazoquinoline Core D->E F Coupling with 2-fluoro-4-bromobenzonitrile E->F G Hydrolysis of Nitrile to Carboxylic Acid F->G H Amide Coupling with Methylamine G->H I Deprotection H->I J Capmatinib I->J

Figure 2: General Synthetic Workflow for Capmatinib.

Materials:

  • (S)-2-amino-3-(4-chlorophenyl)propan-1-ol

  • Protecting group reagents (e.g., Boc anhydride, TBDMSCl)

  • Oxidizing agent (e.g., Dess-Martin periodinane, PCC)

  • 6-aminoquinoline

  • 2-fluoro-4-bromobenzonitrile

  • Palladium catalyst (e.g., Pd(PPh3)4) and ligand

  • Base (e.g., K2CO3, Et3N)

  • Hydrolysis reagents (e.g., NaOH or H2SO4)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Methylamine

  • Deprotection reagents (e.g., TFA, TBAF)

  • Anhydrous solvents (e.g., DCM, DMF, THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)

Procedure:

  • Protection: Protect the amino and hydroxyl groups of (S)-2-amino-3-(4-chlorophenyl)propan-1-ol using standard protecting group chemistry (e.g., Boc for the amine and TBDMS for the alcohol) to prevent unwanted side reactions.

  • Oxidation: Oxidize the protected alcohol to the corresponding aldehyde using a mild oxidizing agent.

  • Condensation and Cyclization: React the aldehyde with 6-aminoquinoline to form an imine, which then undergoes an intramolecular cyclization to form the imidazo[1,5-a]quinoline core structure.

  • Suzuki Coupling: Perform a Suzuki coupling reaction between the halogenated imidazoquinoline intermediate and a boronic acid derivative of 2-fluoro-4-bromobenzonitrile to introduce the fluorobenzonitrile moiety.

  • Nitrile Hydrolysis: Hydrolyze the nitrile group to a carboxylic acid under acidic or basic conditions.

  • Amide Formation: Couple the resulting carboxylic acid with methylamine using standard amide coupling reagents to form the final amide bond.

  • Deprotection: Remove the protecting groups from the amine and hydroxyl functionalities to yield Capmatinib.

  • Purification: Purify the final product using column chromatography and/or recrystallization to obtain high-purity Capmatinib.

Note: This is a generalized protocol. Specific reaction conditions, reagents, and purification methods may vary and should be optimized based on literature precedence and laboratory experience.

Protocol 2: In Vitro c-MET Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of synthesized Capmatinib against the c-MET kinase.

Kinase_Assay_Workflow A Prepare Reagents: c-MET enzyme, substrate, ATP, Capmatinib dilutions B Add Capmatinib and c-MET to microplate wells A->B C Initiate reaction with ATP/substrate mixture B->C D Incubate at room temperature C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate % inhibition and determine IC50 F->G

Figure 3: Workflow for an In Vitro c-MET Kinase Assay.

Materials:

  • Recombinant human c-MET kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Capmatinib (dissolved in DMSO)

  • 96-well or 384-well plates

  • Kinase activity detection kit (e.g., ADP-Glo™, Kinase-Glo®)

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Capmatinib in DMSO and then in kinase assay buffer. Prepare solutions of c-MET kinase, substrate, and ATP in kinase assay buffer at the desired concentrations.

  • Assay Setup: Add the diluted Capmatinib or vehicle control (DMSO) to the wells of the assay plate. Add the c-MET kinase solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence or fluorescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each Capmatinib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or cytostatic effects of Capmatinib on MET-dependent cancer cell lines.

Materials:

  • MET-dependent cancer cell line (e.g., SNU-5, H441)

  • Complete cell culture medium

  • Capmatinib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Capmatinib or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Capmatinib concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of Capmatinib in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • MET-dependent cancer cell line

  • Matrigel (optional)

  • Capmatinib formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (and optionally Matrigel) into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Capmatinib or vehicle control to the respective groups orally, once or twice daily, at a predetermined dose.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Efficacy Evaluation: Continue treatment for a specified period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy of Capmatinib. Calculate the tumor growth inhibition (TGI).

Conclusion

"this compound" is a cornerstone intermediate for the synthesis of the clinically important antitumor drug, Capmatinib. The protocols provided herein offer a framework for the synthesis and preclinical evaluation of Capmatinib and its analogs. These methodologies are essential for researchers and drug development professionals working to advance targeted cancer therapies.

References

Application Notes & Protocols for the Quantification of 2-Amino-3-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-(4-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods for its quantification are essential for ensuring the quality, efficacy, and safety of final drug products. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are applicable for both achiral and chiral purity assessments, as well as for quantification in various matrices.

While specific validated methods for this exact analyte are not publicly available, the following protocols have been developed based on established analytical methodologies for structurally similar amino alcohols and chlorophenyl compounds.[1][2][3] These methods provide a strong foundation for researchers to develop and validate in-house procedures for their specific applications.

Method 1: Reversed-Phase HPLC with UV Detection for Achiral Quantification

This method is suitable for determining the overall purity and concentration of this compound in bulk drug substances and formulated products.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate (analytical grade)

    • Formic acid (analytical grade)

    • Ultrapure water

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow for RP-HPLC Quantification

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC Separation Standard->HPLC Sample Sample Preparation Sample->HPLC UV UV Detection HPLC->UV Calibration Calibration Curve UV->Calibration Quantification Quantification UV->Quantification Calibration->Quantification

Caption: Workflow for achiral quantification by RP-HPLC.

Method 2: Chiral HPLC with UV Detection for Enantiomeric Purity

This method is critical for determining the enantiomeric excess of the desired stereoisomer of this compound, which is often a regulatory requirement for chiral drugs.[4][5][6][7]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: As described in Method 1.

  • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based such as cellulose or amylose derivatives).

  • Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

  • Standard and Sample Preparation:

    • Prepare a solution of the racemic mixture of this compound in the mobile phase to develop the separation method.

    • Prepare the sample solution in the mobile phase at a suitable concentration.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10 v/v). The ratio may need optimization.
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 220 nm

3. Data Analysis

  • Calculate the percentage of each enantiomer by dividing the peak area of that enantiomer by the total peak area of both enantiomers and multiplying by 100.

  • Determine the enantiomeric excess (% ee) using the formula: % ee = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.

Logical Relationship for Chiral Method Development

Analyte Chiral Analyte CSP Chiral Stationary Phase Selection Analyte->CSP Interaction MobilePhase Mobile Phase Optimization CSP->MobilePhase Depends on Separation Enantiomeric Separation MobilePhase->Separation Achieves

Caption: Key factors in developing a chiral HPLC method.

Method 3: LC-MS/MS for High-Sensitivity Quantification in Biological Matrices

This method is ideal for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring where low concentrations of the analyte need to be measured in complex biological matrices like plasma or urine.[1][8][9]

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar amino alcohols to improve retention.[1]

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d4) is highly recommended. If unavailable, a structurally similar compound can be used.

  • Sample Preparation (Protein Precipitation): [1]

    • To 100 µL of plasma/serum sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-1 min: 95% B; 1-5 min: 95-50% B; 5-5.1 min: 50-95% B; 5.1-8 min: 95% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of the analyte and IS. A hypothetical transition for the analyte could be m/z 186 -> 168.

3. Quantitative Data Summary (Hypothetical)

The following tables present hypothetical performance data typical for the methods described.

Table 1: HPLC-UV Method Validation Summary

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Table 2: Chiral HPLC Method Performance

ParameterResult
Resolution between Enantiomers > 1.5
LOD for Minor Enantiomer 0.05% of the major enantiomer peak area
LOQ for Minor Enantiomer 0.1% of the major enantiomer peak area

Table 3: LC-MS/MS Method Validation Summary

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Experimental Workflow for LC-MS/MS in Biological Samples

Sample Biological Sample (e.g., Plasma) IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMSMS LC-MS/MS Analysis Supernatant->LCMSMS Data Data Analysis & Quantification LCMSMS->Data

Caption: Sample preparation and analysis workflow for LC-MS/MS.

The analytical methods outlined provide a comprehensive framework for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for achiral purity, enantiomeric separation, or high-sensitivity quantification in biological matrices. Researchers and drug development professionals can adapt and validate these protocols to ensure the quality and consistency of their products.

References

Application Notes and Protocols for the Reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of β-amino ketones is a fundamental transformation in organic synthesis, yielding valuable β-amino alcohols. These products are crucial chiral building blocks for the synthesis of a wide range of biologically active molecules and pharmaceuticals. This document provides detailed protocols for the chemical reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone to 3-Amino-3-(4-chlorophenyl)-1-propanol, a key intermediate in the synthesis of various therapeutic agents, including novel antidepressants and the Janus kinase (JAK) inhibitor, Tofacitinib. The protocols outlined below detail methodologies using common reducing agents and catalytic hydrogenation.

Data Presentation

The selection of a reduction methodology often depends on factors such as yield, reaction time, cost, and stereoselectivity. Below is a summary of quantitative data for different methods of reducing β-amino ketones. Note: Specific quantitative data for the reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone is not widely available in the literature. The data presented here is representative of the reduction of structurally similar β-amino ketones and should be considered as a guideline for optimization.

Reduction MethodReducing AgentSolventTypical Yield (%)Typical Reaction TimeKey Considerations
Borohydride Reduction Sodium Borohydride (NaBH₄)Ethanol85 - 951 - 4 hoursMild conditions, good functional group tolerance.
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)90 - 980.5 - 2 hoursHighly reactive, not selective for other reducible functional groups. Requires anhydrous conditions.
Catalytic Hydrogenation Hydrogen (H₂) with Pd/C catalystMethanol/Ethanol>952 - 8 hoursHigh yielding, clean reaction. Requires specialized high-pressure equipment.

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes the reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone using sodium borohydride in ethanol.

Materials:

  • 3-Amino-3-(4-chlorophenyl)-1-propanone

  • Sodium Borohydride (NaBH₄)

  • Ethanol (absolute)

  • Deionized Water

  • Hydrochloric Acid (1M HCl)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-Amino-3-(4-chlorophenyl)-1-propanone (1.0 eq) in absolute ethanol (10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1M HCl until the pH is ~7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add a saturated solution of sodium bicarbonate until the pH is basic (~pH 8-9).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Amino-3-(4-chlorophenyl)-1-propanol.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Reduction using Catalytic Hydrogenation

This protocol outlines the industrial-scale reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone via catalytic hydrogenation.[1]

Materials:

  • 3-Amino-3-(4-chlorophenyl)-1-propanone

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

  • Filtration apparatus

Procedure:

  • In the vessel of a high-pressure hydrogenation reactor, prepare a solution of 3-Amino-3-(4-chlorophenyl)-1-propanone in methanol or ethanol.

  • Add 10% Palladium on Carbon catalyst (typically 1-5 mol%).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 2-8 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the 3-Amino-3-(4-chlorophenyl)-1-propanol product.

Mandatory Visualizations

Experimental Workflow for Sodium Borohydride Reduction

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ketone in Ethanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at Room Temp add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with HCl monitor->quench Reaction Complete evaporate Evaporate Ethanol quench->evaporate basify Basify with NaHCO3 evaporate->basify extract Extract with Ethyl Acetate basify->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end Final Product purify->end

Caption: Workflow for the reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone.

JAK-STAT Signaling Pathway

The product of the described reduction, 3-Amino-3-(4-chlorophenyl)-1-propanol, is a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. JAK inhibitors modulate the JAK-STAT signaling pathway, which is crucial in the immune response.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Receptor Activation JAK->JAK 3. Phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibition transcription Gene Transcription DNA->transcription 7. Transcription Regulation Cytokine Cytokine Cytokine->receptor 1. Binding

Caption: The inhibitory action of Tofacitinib on the JAK-STAT signaling pathway.

References

Application Notes and Protocols for the Derivatization of 2-Amino-3-(4-chlorophenyl)propan-1-ol for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-Amino-3-(4-chlorophenyl)propan-1-ol to enable its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methods described are essential for the quantification, impurity profiling, and chiral purity assessment of this important pharmaceutical intermediate.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

PropertyValueReference
Molecular Weight185.65 g/mol [1]
Melting Point53-56 °C[2]
Boiling Point327.9 °C at 760 mmHg[2]
Flash Point152.1 °C[2][3]

Application Note 1: Achiral Analysis by GC-MS following Silylation

Introduction

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. However, the amino and hydroxyl groups in this compound make it polar and non-volatile. Silylation is a common derivatization technique that replaces the active hydrogens in these functional groups with a trimethylsilyl (TMS) group, increasing the molecule's volatility and making it amenable to GC-MS analysis. This method is suitable for quantitative analysis and impurity profiling.

Experimental Protocol

Derivatization Workflow

start Start: Dry Sample reagent Add Silylation Reagent (e.g., BSTFA with 1% TMCS) start->reagent reaction Incubate (e.g., 60°C for 30 min) reagent->reaction gcms Inject into GC-MS reaction->gcms end End: Data Analysis gcms->end

Caption: Silylation workflow for GC-MS analysis.

Materials and Reagents

  • This compound standard and/or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • GC-MS vials (2 mL) with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

Sample Preparation and Derivatization

  • Accurately weigh approximately 1 mg of this compound into a GC-MS vial.

  • If the sample is in solution, transfer an aliquot containing approximately 1 mg of the analyte to the vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before injection into the GC-MS system.

GC-MS Conditions (Illustrative)

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Scan Rangem/z 50-550

Expected Results (Illustrative Data)

CompoundDerivativeRetention Time (min)Key Mass Fragments (m/z)
This compoundDi-TMS~12.5329 (M+), 314, 226, 179, 73

Application Note 2: Chiral Purity Analysis by HPLC following Derivatization with Marfey's Reagent

Introduction

The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This application note describes a method for the determination of enantiomeric excess by HPLC after pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Marfey's reagent reacts with the primary amine group of the enantiomers to form diastereomers, which can then be separated on a standard achiral reversed-phase HPLC column.

Experimental Protocol

Derivatization and Analysis Workflow

start Start: Sample in Solution reagent Add Marfey's Reagent and Bicarbonate Buffer start->reagent reaction Incubate (e.g., 40°C for 1 hour) reagent->reaction quench Quench Reaction (e.g., with HCl) reaction->quench hplc Inject into HPLC-UV quench->hplc end End: Data Analysis hplc->end

Caption: Chiral derivatization workflow for HPLC analysis.

Materials and Reagents

  • (R)- and (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol standards and/or sample

  • Marfey's Reagent (FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate solution

  • 2 M Hydrochloric Acid

  • HPLC grade Acetonitrile and Water

  • Trifluoroacetic Acid (TFA)

  • HPLC vials (2 mL)

Sample Preparation and Derivatization

  • Prepare a 1 mg/mL solution of the this compound sample in 50 mM sodium bicarbonate buffer (pH ~9).

  • To 100 µL of the sample solution in an HPLC vial, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 20 µL of 1 M sodium bicarbonate solution.

  • Cap the vial and vortex briefly.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add 20 µL of 2 M HCl to stop the reaction.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions (Illustrative)

ParameterValue
ColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
Gradient30% B to 70% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 340 nm
Injection Volume10 µL

Expected Results (Illustrative Data)

DiastereomerExpected Retention Time (min)
L-FDAA-(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol~15.2
L-FDAA-(R)-2-Amino-3-(4-chlorophenyl)propan-1-ol~16.5

Note: The elution order of the diastereomers should be confirmed by injecting derivatized standards of the pure enantiomers.

Application Note 3: Achiral Analysis by HPLC-UV following Acylation

Introduction

For routine quantitative analysis without the need for mass spectrometry, HPLC with UV detection is a robust and cost-effective method. Similar to GC, the polarity of this compound can be modified to improve its chromatographic behavior on reversed-phase columns. Acylation of the amino and hydroxyl groups with a reagent containing a chromophore can enhance UV detection and improve peak shape. This protocol describes a general procedure for acylation.

Experimental Protocol

Acylation and Analysis Workflow

start Start: Dry Sample reagent Add Acylating Agent (e.g., Acetic Anhydride) and Base start->reagent reaction React at Room Temperature reagent->reaction hplc Inject into HPLC-UV reaction->hplc end End: Data Analysis hplc->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-Amino-3-(4-chlorophenyl)propan-1-ol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, with a focus on the commonly employed reductive amination method.

Problem: Low or No Product Yield in Reductive Amination

Potential Cause Troubleshooting Steps
Inactive Reducing Agent 1. Use a fresh, unopened container of the reducing agent (e.g., NaBH₄, NaBH₃CN). 2. Test the activity of the reducing agent on a known, reliable substrate.
Incomplete Imine Formation 1. Monitor the formation of the imine intermediate using TLC or ¹H NMR before adding the reducing agent. 2. Consider extending the reaction time for imine formation. 3. Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.
Suboptimal pH The optimal pH for reductive amination is typically weakly acidic. Adjust the pH of the reaction mixture accordingly.
Presence of Moisture 1. Use anhydrous solvents and reagents. 2. Thoroughly dry all glassware before use.

Problem: Significant Side Product Formation

Potential Cause Troubleshooting Steps
Over-reduction of Carbonyl Group 1. Choose a milder reducing agent that is more selective for the imine over the carbonyl group (e.g., NaBH₃CN over NaBH₄). 2. Control the stoichiometry of the reducing agent carefully. 3. Perform the reaction in a stepwise manner: first form the imine, then add the reducing agent.[1]
Formation of Di- or Tri-alkylated Amines 1. Use a large excess of the amine source (e.g., ammonia) to favor the formation of the primary amine.[2] 2. A stepwise procedure of imine formation followed by reduction can also minimize over-alkylation.[3]
Polymerization of Aldehyde/Ketone 1. Add the aldehyde or ketone starting material slowly to the reaction mixture. 2. Maintain a lower reaction temperature to disfavor polymerization.
Competing Side Reactions Ensure precise temperature control throughout the reaction using a suitable temperature bath.

Problem: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Co-elution with Byproducts in Chromatography 1. Optimize the solvent system for column chromatography. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Emulsion Formation During Aqueous Work-up 1. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. 2. Filter the mixture through a pad of Celite.
Product is an Oil and Difficult to Crystallize 1. Attempt to form a salt of the amine (e.g., hydrochloride salt), which is often a crystalline solid and easier to purify by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently reported methods include:

  • Reductive Amination: This involves the reaction of a suitable ketone precursor with an amine source in the presence of a reducing agent.[4]

  • Catalytic Hydrogenation of an Oxime: This method utilizes a catalyst, such as Raney Nickel, to reduce an oxime precursor.

  • Aziridine Ring Opening: This route involves the opening of a substituted aziridine ring to yield the amino alcohol.[5]

  • Biosynthesis: The use of enzymes, particularly transaminases, offers a stereoselective route to the chiral product.

Q2: What are the typical impurities I should look for in my final product?

A2: Common impurities can include unreacted starting materials, over-reduced byproducts where the amino group is further alkylated, or the corresponding alcohol from the reduction of the starting ketone. Enantiomeric impurities may also be present if the synthesis is not stereoselective.

Q3: How can I improve the stereoselectivity of the synthesis?

A3: To obtain a specific enantiomer, consider the following approaches:

  • Chiral auxiliaries: Employing a chiral auxiliary can direct the stereochemical outcome of the reaction.

  • Asymmetric catalysis: Utilize a chiral catalyst to favor the formation of one enantiomer.

  • Biocatalysis: Enzymes like transaminases can exhibit high stereoselectivity.[6][7]

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is a solid at room temperature.

Quantitative Data Summary

The following tables summarize quantitative data for different synthetic approaches. Note that direct comparative studies for "this compound" are limited; therefore, data from analogous syntheses are included for reference.

Table 1: Comparison of Synthetic Routes for Amino Alcohols (Data for a related compound, (2S,4S)-2-amino-4-phenylhexan-1-ol)[8]

ParameterRoute 1: Chiral Pool ApproachRoute 2: Asymmetric AlkylationRoute 3: Diastereoselective Reduction
Starting Material L-Glutamic AcidN-AcyloxazolidinonePhenyl-substituted β-amino ketone
Key Reactions Grignard Reaction, Curtius Rearrangement, ReductionEvans Asymmetric Alkylation, ReductionDiastereoselective Ketone Reduction
Overall Yield ModerateGoodGood to Excellent
Number of Steps ~ 8-10 steps~ 6-8 steps~ 4-6 steps
Stereoselectivity HighExcellentHigh
Key Reagents Phenylmagnesium bromide, DPPA, LiAlH₄Chiral Auxiliary, Bu₂BOTf, NaBH₄Substrate control, reducing agent

Experimental Protocols

Protocol 1: Synthesis of an anti-2-amino-1-arylpropan-1,3-diol via Aziridine Ring Opening (Adapted from a general procedure for related compounds)[5]

  • To a solution of trans-2-aryl-3-(hydroxymethyl)aziridine (2.45 mmol) in a 1:1 mixture of THF/water (20 mL), add p-toluenesulfonic acid (p-TsOH) (2.45 mmol) in a single portion.

  • Heat the resulting solution at 40 °C for 3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Dry the combined organic layers over magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure to afford the crude anti-2-amino-1-arylpropan-1,3-diol.

  • Purify the product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ketone Ketone Precursor Imine_Formation Imine Formation Ketone->Imine_Formation Amine Amine Source Amine->Imine_Formation Solvent Anhydrous Solvent Solvent->Imine_Formation Reduction Reduction Imine_Formation->Reduction Add Reducing Agent Quench Quench Reaction Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/ Crystallization) Extraction->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for Reductive Amination Synthesis.

Troubleshooting_Low_Yield Start Low/No Product Yield Check_Imine Check Imine Formation (TLC/NMR) Start->Check_Imine Check_Reagent Check Reducing Agent Activity Start->Check_Reagent Check_Conditions Verify Reaction Conditions (pH, Moisture) Start->Check_Conditions Solution_Imine Extend Reaction Time Add Catalyst Check_Imine->Solution_Imine If Incomplete Solution_Reagent Use Fresh Reagent Check_Reagent->Solution_Reagent If Inactive Solution_Conditions Adjust pH Use Anhydrous Solvents Check_Conditions->Solution_Conditions If Suboptimal

Caption: Troubleshooting Logic for Low Yield.

References

Optimizing reaction conditions for "2-Amino-3-(4-chlorophenyl)propan-1-ol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Amino-3-(4-chlorophenyl)propan-1-ol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of this compound, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and reliable method is the reduction of a 4-chlorophenylalanine ester (e.g., methyl or ethyl ester) using a powerful hydride reducing agent. Lithium aluminum hydride (LiAlH₄) is typically used for this transformation as it efficiently reduces the ester to the corresponding primary alcohol.[1][2]

Q2: Why can't I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LiAlH₄)?

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters or carboxylic acids.[2][3][4][5] LiAlH₄ is significantly more reactive due to the greater polarity of the Al-H bond compared to the B-H bond, making it the reagent of choice for this conversion.[2]

Q3: My starting material is 4-chlorophenylalanine. Do I need to protect the amine group before reduction?

While the acidic proton of the amine will react with LiAlH₄, protection is often unnecessary. An excess of LiAlH₄ is used, with one equivalent consumed to deprotonate the amine and the carboxylic acid (if unesterified), and subsequent equivalents performing the reduction. The reaction proceeds to form an aluminum-amine complex that is hydrolyzed during the workup step.

Q4: How is the final product typically purified?

The product, an amino alcohol, is a polar, crystalline solid.[6] Purification can be achieved through:

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield a pure product.

  • Column Chromatography: If significant impurities are present, silica gel chromatography can be effective. To prevent streaking on the acidic silica, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in a methanol/dichloromethane solvent system.

Troubleshooting Guide

This guide addresses common issues encountered during the LiAlH₄ reduction of a 4-chlorophenylalanine ester.

Problem 1: Low or No Product Yield

A low yield of the desired amino alcohol is the most frequent issue. The following flowchart and table detail potential causes and corrective actions.

G start Low Product Yield reagent_check Are Reagents Active & Anhydrous? start->reagent_check conditions_check Were Reaction Conditions Optimal? start->conditions_check workup_check Was Workup Procedure Correct? start->workup_check reagent_yes Yes reagent_check->reagent_yes reagent_no No reagent_check->reagent_no Potential Cause: Inactive Reagent conditions_yes Yes conditions_check->conditions_yes conditions_no No conditions_check->conditions_no Potential Cause: Suboptimal Conditions workup_yes Yes workup_check->workup_yes workup_no No workup_check->workup_no Potential Cause: Poor Product Isolation reagent_yes->conditions_check solution_reagent Solution: - Use fresh, unopened LiAlH₄. - Use freshly distilled, anhydrous solvents  (e.g., THF, Et₂O). reagent_no->solution_reagent conditions_yes->workup_check solution_conditions Solution: - Ensure sufficient equivalents of LiAlH₄. - Control temperature (start at 0°C). - Allow sufficient reaction time. conditions_no->solution_conditions final_check Re-evaluate experiment for mechanical losses. workup_yes->final_check solution_workup Solution: - Perform careful quenching at 0°C. - Use Fieser or similar workup to  precipitate filterable aluminum salts. - Extract aqueous layer multiple times. workup_no->solution_workup

Caption: Troubleshooting flowchart for low product yield.
Potential Cause Recommended Solution Explanation
Moisture Contamination Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry THF or diethyl ether).LiAlH₄ reacts violently and exothermically with water and other protic sources, consuming the reagent and reducing its effective concentration.[4][7][8]
Inactive LiAlH₄ Use a fresh bottle of LiAlH₄ or titrate to determine the active hydride content.Lithium aluminum hydride is a pyrophoric solid that degrades upon exposure to atmospheric moisture.[2][7] Old or improperly stored reagent will have significantly lower activity.
Incomplete Reaction Increase reaction time or gently heat the reaction to reflux (solvent-dependent). Monitor the reaction by TLC until the starting ester is fully consumed.While often rapid, some reductions may require elevated temperatures or longer times for full conversion. The intermediate aldehyde is more reactive than the ester, so it is rarely isolated.
Product Loss During Workup Use a standard quenching procedure (e.g., Fieser method) to precipitate granular aluminum salts.Adding water and base in a specific ratio prevents the formation of gelatinous aluminum hydroxide, which can trap the polar product and make filtration and extraction difficult, severely lowering the isolated yield.

Problem 2: Product is Contaminated with Impurities
Potential Cause Recommended Solution Explanation
Unreacted Starting Material Increase the equivalents of LiAlH₄ (typically 1.5-2.0 eq. for an ester). Ensure the LiAlH₄ is active.This is the most common impurity and indicates an incomplete reaction due to insufficient or inactive reducing agent.
Side-Products from Workup Ensure the reaction mixture is cooled to 0°C before quenching. Add quenching reagents slowly and cautiously.An overly rapid or exothermic quench can lead to side reactions. Careful temperature control is crucial.

Optimization of Reaction Conditions

The efficiency of the reduction is highly dependent on key parameters. The following table summarizes typical conditions for the LiAlH₄ reduction of amino acid esters.

Parameter Typical Range Considerations & Impact on Yield/Purity
LiAlH₄ Equivalents 1.5 - 2.5 eq.At least 1.0 equivalent is required for the ester reduction.[8] Additional amounts are needed to deprotonate the N-H bond and any other acidic protons. Using <1.5 eq. often results in incomplete reaction.
Solvent Anhydrous THF, Anhydrous Diethyl Ether (Et₂O)THF is often preferred due to its higher boiling point, allowing for reflux if necessary. The solvent must be anhydrous to prevent quenching the LiAlH₄.[7][8]
Temperature 0 °C to RefluxThe reaction is typically started at 0 °C to control the initial exotherm, then allowed to warm to room temperature. Gentle reflux can be used to drive the reaction to completion.
Concentration 0.1 - 0.5 MHigher concentrations can lead to better throughput but may present challenges with heat dissipation during the initial addition and quench.
Reaction Time 1 - 12 hoursProgress should be monitored by TLC. Reactions are often complete within a few hours at room temperature.

Detailed Experimental Protocol

This protocol describes a two-step synthesis from L-4-chlorophenylalanine. Safety Note: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. All operations should be conducted by trained personnel under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[7]

Caption: General two-step workflow for the synthesis.
Step 1: Esterification (Methyl L-4-chlorophenylalaninate)

  • Suspend L-4-chlorophenylalanine (1.0 eq.) in anhydrous methanol (approx. 0.5 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise while stirring. The solid will gradually dissolve.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting solid (the hydrochloride salt) can be used directly in the next step or neutralized with a saturated NaHCO₃ solution and extracted with ethyl acetate to yield the free base.

Step 2: Reduction to (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol
  • Under an inert atmosphere, add LiAlH₄ (2.0 eq.) to a flask containing anhydrous THF. Cool the suspension to 0 °C.

  • Dissolve the methyl L-4-chlorophenylalaninate (1.0 eq.) from Step 1 in anhydrous THF.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ using the Fieser method:

    • Slowly add water (X mL, where X = grams of LiAlH₄ used).

    • Slowly add 15% aqueous NaOH (X mL).

    • Slowly add water (3X mL).

  • Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.

References

Technical Support Center: Purification of 2-Amino-3-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-(4-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities largely depend on the synthetic route. If you are using the common method of reducing 3-Amino-3-(4-chlorophenyl)-1-propanone, potential impurities include:

  • Unreacted starting material: 3-Amino-3-(4-chlorophenyl)-1-propanone.

  • Over-reduction products: 3-Amino-3-(4-chlorophenyl)-1-propane.

  • Byproducts from the reducing agent.

  • Enantiomeric impurities: The undesired enantiomer if the synthesis is not stereospecific.

Q2: My purified this compound appears as an oil instead of a solid during recrystallization. What should I do?

A2: This phenomenon, known as "oiling out," is common with polar amino alcohols. It can occur if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, try the following:

  • Reheat the solution until the oil fully dissolves.

  • Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.

  • Allow the solution to cool down much more slowly. You can do this by insulating the flask.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

  • Add a seed crystal of the pure compound.

Q3: I am observing peak tailing during HPLC analysis of my purified compound. What could be the cause and how can I fix it?

A3: Peak tailing in HPLC for polar amino alcohols is often due to strong interactions between the basic amino group and the acidic silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:

  • Use a base-deactivated column: These columns have fewer free silanol groups.

  • Add a basic modifier to the mobile phase: A small amount of an amine, such as triethylamine (TEA), can compete with your compound for the active sites on the stationary phase.

  • Adjust the pH of the mobile phase: Increasing the pH can suppress the ionization of the silanol groups.

  • Consider a different stationary phase: A polymer-based or a polar-embedded group column might be more suitable.

Q4: How can I separate the enantiomers of this compound?

A4: Chiral separation is crucial for this compound. The most common method is chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating amino alcohols.[1] The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar alcohol modifier like isopropanol or ethanol.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound does not crystallize - Solution is not supersaturated (too much solvent used).- Cooling is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.
"Oiling out" - Compound's melting point is lower than the solvent's boiling point.- Solution is cooled too quickly.- Reheat and add a small amount of a better solvent.- Ensure slow cooling.- Use a lower boiling point solvent system if possible.
Low yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Poor purity - Impurities co-crystallized with the product.- Incomplete removal of mother liquor.- Ensure slow crystallization, as rapid crystal growth can trap impurities.- Consider a different recrystallization solvent or a multi-solvent system.- Ensure the crystals are thoroughly washed with cold solvent.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation - Inappropriate solvent system (mobile phase).- Column overloading.- Column was not packed properly (channeling).- Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a uniform stationary phase bed.
Compound is stuck on the column - Mobile phase is not polar enough.- Strong interaction between the compound and the stationary phase.- Gradually increase the polarity of the mobile phase.- Add a small amount of a modifier (e.g., triethylamine for basic compounds on silica gel) to the mobile phase.
Compound elutes too quickly - Mobile phase is too polar.- Decrease the polarity of the mobile phase.

Data Presentation

Comparison of Purification Techniques for a Stereoisomer ("trans-2-amino-1-p-chlorobenzene propyl alcohol")
Purification MethodSolvent SystemYieldPurity (by HPLC)Reference
CrystallizationEthyl Acetate88.1%99.2%Chinese Patent CN102942495A

Note: This data is for a stereoisomer and should be considered as a strong starting point for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate

This protocol is adapted from the purification of a stereoisomer and is expected to be effective for this compound.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethyl acetate.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, as a mobile phase additive)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed bed. Add a thin layer of sand on top of the silica gel.

  • Equilibration: Equilibrate the column by running a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the compound of interest. A small amount of triethylamine (e.g., 0.1%) can be added to the mobile phase to reduce peak tailing.

  • Fraction Collection: Collect the eluent in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography hplc Purity Check (HPLC) recrystallization->hplc chromatography->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) hplc->chiral_hplc end Pure Product chiral_hplc->end

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Attempt issue Issue Encountered? start->issue low_purity Low Purity issue->low_purity Yes low_yield Low Yield issue->low_yield Yes oiling_out Oiling Out issue->oiling_out Yes success Successful Purification issue->success No recrystallize Re-recrystallize with slower cooling or different solvent low_purity->recrystallize column Perform Column Chromatography low_purity->column check_solvent Check solvent amount and wash conditions low_yield->check_solvent modify_cooling Re-heat and cool slower / add co-solvent oiling_out->modify_cooling recrystallize->success column->success check_solvent->start modify_cooling->start

Caption: Logical troubleshooting guide for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Amino-3-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-(4-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Reductive Amination of a β-hydroxyketone: This involves the reaction of 3-hydroxy-1-(4-chlorophenyl)propan-1-one with an amine source, followed by reduction of the resulting imine.

  • Reduction of a β-aminoketone: This route starts with the reduction of 2-amino-3-(4-chlorophenyl)-1-oxopropan-1-ol using a suitable reducing agent like sodium borohydride.

  • Synthesis from 4-chlorobenzaldehyde: This multi-step synthesis can involve the formation of an intermediate which is then converted to the target molecule.

Q2: What are the critical parameters to control during the synthesis to minimize side reactions?

A2: Key parameters include the choice of reducing agent, reaction temperature, pH, and the purity of starting materials. For instance, in reductive amination, a milder reducing agent like sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride (NaBH₄) to prevent the premature reduction of the starting ketone.[1] Maintaining a slightly acidic pH (around 4-5) is generally optimal for imine formation.[1]

Q3: What are some common impurities encountered in the synthesis of this compound?

A3: Common impurities include unreacted starting materials, byproducts from side reactions such as the over-reduced product 3-(4-chlorophenyl)propan-1-ol, and diastereomers if the synthesis is not stereospecific. In reductive amination, the starting ketone can also be reduced to the corresponding alcohol.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

A low yield can be attributed to several factors, from incomplete reactions to the prevalence of side reactions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_sm Check for Unreacted Starting Materials (TLC/GC-MS) start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Present side_products Significant Side Products Observed (TLC/GC-MS) check_sm->side_products Absent/Minor no_product No or very little product check_sm->no_product No Starting Material, No Product troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent purity/activity incomplete_reaction->troubleshoot_reaction troubleshoot_side_reactions Identify and Troubleshoot Specific Side Reactions (See Side Reaction Guide) side_products->troubleshoot_side_reactions optimize_workup Optimize Work-up & Purification: - Adjust extraction pH - Modify chromatography conditions troubleshoot_reaction->optimize_workup troubleshoot_side_reactions->optimize_workup verify_reagents Verify Reagent Identity and Stoichiometry no_product->verify_reagents

Caption: A logical workflow for troubleshooting low yields.

Potential Causes and Solutions for Low Yield:

Potential Cause Suggested Solutions
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or GC-MS until the starting material is consumed. - Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. - Check Reagent Purity: Ensure all starting materials and reagents are of high purity and activity.
Degradation of Product - Control Temperature: Avoid excessive heat during the reaction and work-up. - pH Control: Maintain a neutral or slightly basic pH during work-up and purification to prevent acid-catalyzed degradation.
Poor Recovery During Work-up - Optimize Extraction: Adjust the pH of the aqueous layer to ensure the amine product is in its free base form for efficient extraction into an organic solvent. - Minimize Transfers: Reduce the number of transfers between glassware to avoid mechanical losses.
Issue 2: Presence of Significant Side Products

The formation of side products is a common challenge. Identifying these impurities is the first step to mitigating their formation.

Common Side Reactions and Mitigation Strategies:

Side Reaction Side Product Mechanism Mitigation Strategies Expected Yield Impact
Over-reduction of Ketone 3-(4-chlorophenyl)propan-1-olThe reducing agent directly reduces the starting ketone before imine formation.- Use a milder reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄).- Perform a stepwise reaction: form the imine first, then add the reducing agent.[1]Can be a major byproduct, significantly reducing the yield of the desired amine.
Over-alkylation Dialkylated amineThe product primary amine is more nucleophilic than the starting amine source (ammonia) and reacts with another molecule of the ketone.- Use a large excess of the amine source.- Add the ketone slowly to the reaction mixture containing the amine.More prevalent when using primary amine starting materials other than ammonia.
Formation of α-amino nitrile α-amino nitrileIn the presence of a cyanide source (e.g., from NaBH₃CN), the cyanide ion can add to the imine intermediate.- Use a non-cyanide-based reducing agent like NaBH(OAc)₃.- Maintain a neutral to slightly basic pH to minimize free cyanide.Can be a significant byproduct when using cyanoborohydride reducing agents.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound.

Protocol 1: Reduction of 2-Amino-3-(4-chlorophenyl)-1-oxopropan-1-ol

Reaction Scheme:

ReductionReaction reactant 2-Amino-3-(4-chlorophenyl)-1-oxopropan-1-ol product This compound reactant->product reagent NaBH4 Methanol

Caption: Reduction of the aminoketone to the aminoalcohol.

Procedure:

  • To a solution of 2-amino-3-(4-chlorophenyl)-1-oxopropan-1-ol (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Protocol 1:

Parameter Value
Typical Yield 85-95%
Purity (post-chromatography) >98%
Major Impurities Unreacted starting material, diastereomers
Protocol 2: Reductive Amination of 3-Hydroxy-1-(4-chlorophenyl)propan-1-one

Reaction Workflow:

ReductiveAminationWorkflow start Start: 3-Hydroxy-1-(4-chlorophenyl)propan-1-one + Ammonia/Ammonium Salt imine_formation Imine Formation (Slightly acidic pH, e.g., pH 5-6) start->imine_formation reduction Reduction of Imine (Add reducing agent, e.g., NaBH(OAc)3) imine_formation->reduction workup Aqueous Work-up (Quench, extract) reduction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Workflow for the reductive amination synthesis.

Procedure:

  • To a solution of 3-hydroxy-1-(4-chlorophenyl)propan-1-one (1.0 eq) and ammonium acetate (5.0 eq) in methanol, add acetic acid to adjust the pH to approximately 5.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Protocol 2:

Parameter Value (using NaBH(OAc)₃) Value (using NaBH₄)
Typical Yield 70-85%40-60%
Purity (post-chromatography) >97%90-95%
Major Impurities Unreacted ketone, over-reduced alcoholOver-reduced alcohol, unreacted ketone

References

Improving yield and purity of "2-Amino-3-(4-chlorophenyl)propan-1-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 2-Amino-3-(4-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound involve the reduction of a suitable precursor. Key approaches include the reductive amination of 3-(4-chlorophenyl)-1-hydroxypropan-2-one or the reduction of 2-amino-3-(4-chlorophenyl)propanoic acid.[1] Biosynthetic methods using transaminases are also employed for enantiomerically pure products.

Q2: What are the critical parameters to control during the reductive amination synthesis to maximize yield?

A2: To maximize yield during reductive amination, it is crucial to control the reaction pH, temperature, and the choice of reducing agent. A mildly acidic pH (around 4-5) generally favors the formation of the imine intermediate.[1] Temperature should be carefully monitored to prevent side reactions. The selection of a reducing agent is also critical; milder agents like sodium triacetoxyborohydride are often preferred to prevent the premature reduction of the starting ketone.[1]

Q3: What are the common impurities encountered in the synthesis of this compound, and how can they be minimized?

A3: Common impurities include the over-reduced byproduct, 3-(4-chlorophenyl)propan-1-ol, and unreacted starting materials. Over-alkylation, leading to secondary amine formation, can also occur. Minimizing these impurities can be achieved by using a stoichiometric amount of the amine, selecting a mild reducing agent, and optimizing reaction conditions to ensure complete conversion of the starting material.

Q4: How can I purify crude this compound to achieve high purity?

A4: High purity can be achieved through recrystallization or column chromatography. The choice of solvent is critical for successful recrystallization. For chromatography, silica gel is a common stationary phase. Another purification strategy involves the formation of a Schiff base intermediate, which can be isolated and subsequently hydrolyzed to yield the purified amino alcohol.

Q5: How can I determine the enantiomeric purity of my final product?

A5: The enantiomeric purity is best determined using chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases, such as those with cellulose or amylose derivatives, are often effective for separating the enantiomers of amino alcohols.[2]

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material.Incomplete imine formation.Ensure the reaction is at an optimal pH (around 4-5) to favor imine formation. Consider adding a dehydrating agent like molecular sieves to remove water, which is a byproduct of imine formation.[1]
Starting ketone is reduced to the corresponding alcohol.The reducing agent is too strong.Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are more selective for the iminium ion over the ketone.[1]
Reaction stalls before completion.Insufficient reducing agent or decomposition of the reducing agent.Ensure you are using a sufficient excess of the reducing agent. If the reaction is slow, consider a fresh batch of the reducing agent.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of over-alkylation byproducts (di- or tri-alkylation).The product amine is more nucleophilic than the starting amine.Use a stoichiometric amount of the amine relative to the ketone. A stepwise approach where the imine is formed first, followed by the addition of the reducing agent, can also minimize this side reaction.[1]
Difficulty in removing unreacted starting materials.Incomplete reaction.Increase the reaction time or temperature moderately. Ensure all reagents are of high purity.
Oily product that is difficult to crystallize.Presence of impurities that inhibit crystallization.Attempt purification by column chromatography before crystallization. Try triturating the oil with a non-polar solvent to induce solidification.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound
Reducing Agent Solvent Temperature (°C) Typical Yield (%) Key Considerations
Sodium Borohydride (NaBH₄)Methanol0 - 2575-85Can reduce the starting ketone; careful control of addition is needed.
Sodium Triacetoxyborohydride (STAB)Dichloromethane2585-95Milder and more selective for the iminium ion; less risk of reducing the starting ketone.[1]
Catalytic Hydrogenation (H₂/Pd-C)Ethanol25-50>90Requires specialized equipment for handling hydrogen gas.
Table 2: Recrystallization Solvents for Purifying this compound
Solvent System Observed Purity (%) Recovery Yield (%) Notes
Isopropanol/Hexane>9980-90Good for obtaining high purity crystals. The product is dissolved in hot isopropanol, and hexane is added until turbidity is observed, followed by slow cooling.
Ethyl Acetate98-9975-85A good single-solvent system for recrystallization.
Toluene97-9870-80Can be effective, but may require seeding to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • Imine Formation:

    • In a round-bottom flask, dissolve 1 equivalent of 3-(4-chlorophenyl)-1-hydroxypropan-2-one in methanol.

    • Add 1.2 equivalents of aqueous ammonia.

    • Stir the mixture at room temperature for 1 hour to form the imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 1.5 equivalents of sodium borohydride in small portions, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot isopropanol.

  • While hot, add hexane dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Imine_Formation Imine Formation (Ketone + Ammonia) Start->Imine_Formation Reduction Reduction (Sodium Borohydride) Imine_Formation->Reduction Crude_Product Crude_Product Reduction->Crude_Product Recrystallization Recrystallization (e.g., Isopropanol/Hexane) Crude_Product->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product Chiral_HPLC Chiral HPLC Analysis Pure_Product->Chiral_HPLC Final_Product Final_Product Chiral_HPLC->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Low_Yield Low Yield Observed Check_Imine Check Imine Formation (TLC/NMR) Low_Yield->Check_Imine Incomplete_Imine Incomplete Imine Formation? Check_Imine->Incomplete_Imine Optimize_pH Optimize pH (4-5) Add Dehydrating Agent Incomplete_Imine->Optimize_pH Yes Check_Reduction Check Reduction Step Incomplete_Imine->Check_Reduction No Ketone_Reduced Starting Ketone Reduced? Check_Reduction->Ketone_Reduced Use_Milder_Reducer Use Milder Reducing Agent (e.g., STAB) Ketone_Reduced->Use_Milder_Reducer Yes Incomplete_Reduction Incomplete Reduction of Imine Ketone_Reduced->Incomplete_Reduction No

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Chiral HPLC Separation of 2-Amino-3-(4-chlorophenyl)propan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of "2-Amino-3-(4-chlorophenyl)propan-1-ol" isomers. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when separating the enantiomers of this compound?

A1: The most frequently encountered problem is poor resolution between the enantiomeric peaks. This can manifest as co-elution (a single peak) or overlapping peaks. Another common issue is peak tailing, which is characteristic of basic compounds like amines interacting with the silica support of the column.[1]

Q2: Which type of HPLC column is recommended for this separation?

A2: For chiral separations of compounds like this compound, polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns such as Chiralpak® and Chiralcel® are widely used and have shown success in separating similar chiral amines and amino alcohols.[2][3]

Q3: What are typical starting mobile phase conditions?

A3: A common starting point for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol (isopropanol).[2] The ratio of these solvents is a critical parameter to optimize for achieving good separation.

Q4: Why is my peak shape poor (e.g., tailing)?

A4: Peak tailing for amine-containing compounds is often caused by secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica-based column packing.[1] This can be mitigated by using a highly deactivated (end-capped) column or by adding a basic modifier to the mobile phase.

Troubleshooting Guides

Problem 1: Poor or No Enantiomeric Resolution

If you are observing a single peak or poorly resolved peaks for the enantiomers of this compound, follow this troubleshooting workflow:

Poor_Resolution cluster_mp Mobile Phase Optimization Start Poor or No Resolution Check_Column Verify Chiral Stationary Phase (CSP) Start->Check_Column Is the column appropriate for chiral separations? Optimize_MP Optimize Mobile Phase Check_Column->Optimize_MP Yes (e.g., Chiralpak®, Chiralcel®) Adjust_Flow Adjust Flow Rate Optimize_MP->Adjust_Flow Still no improvement Vary_Alcohol Vary % of Alcohol (e.g., 2-Propanol) Optimize_MP->Vary_Alcohol Check_Temp Check Column Temperature Adjust_Flow->Check_Temp Minor improvement Success Baseline Resolution Achieved Check_Temp->Success Resolution improves Add_Modifier Add a Mobile Phase Modifier Vary_Alcohol->Add_Modifier Try different ratios (e.g., 90:10, 80:20 Hexane:IPA) Add_Modifier->Adjust_Flow If resolution is still poor

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Verify the Column: Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns are a good first choice.

  • Optimize the Mobile Phase:

    • Solvent Ratio: Adjust the percentage of the alcohol (e.g., 2-propanol) in the n-hexane. A lower percentage of alcohol generally increases retention and may improve resolution.

    • Mobile Phase Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution by competing with the analyte for active sites on the stationary phase.

Experimental Protocol: Initial Screening Conditions

ParameterRecommended Condition
Column Chiralpak® IA or Chiralcel® OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Problem 2: Peak Tailing

If you are observing asymmetrical peaks with a pronounced "tail," consider the following:

Peak_Tailing Start Peak Tailing Observed Check_pH Is the analyte basic? Start->Check_pH Add_Basic_Modifier Add Basic Modifier to Mobile Phase Check_pH->Add_Basic_Modifier Yes, amine group present Use_Endcapped_Column Use an End-Capped Column Add_Basic_Modifier->Use_Endcapped_Column Tailing persists Success Symmetrical Peaks Add_Basic_Modifier->Success Peak shape improves Lower_Sample_Conc Lower Sample Concentration Use_Endcapped_Column->Lower_Sample_Conc Still some tailing Use_Endcapped_Column->Success Peak shape improves Check_Column_Health Check Column for Voids/Contamination Lower_Sample_Conc->Check_Column_Health No improvement Lower_Sample_Conc->Success Peak shape improves

Caption: Troubleshooting guide for addressing peak tailing.

Detailed Steps:

  • Add a Basic Modifier: As mentioned previously, adding 0.1% DEA or TEA to the mobile phase can significantly reduce peak tailing by masking the active silanol groups.

  • Use an End-Capped Column: If available, use a column that has been end-capped to reduce the number of free silanol groups.

  • Lower Sample Concentration: Column overload can lead to peak tailing. Try diluting your sample and injecting a smaller amount.

  • Check Column Health: A void at the column inlet or contamination can also cause peak distortion. If the problem persists with a new column, the issue is likely not with the column itself.

Quantitative Data Summary (Hypothetical Example)

The following table presents hypothetical data based on typical results for similar compounds, illustrating the effect of mobile phase composition on the separation of the two enantiomers.

Mobile Phase Composition (n-Hexane:2-Propanol, v/v)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
95:515.217.81.8
90:1010.812.11.5
85:157.58.31.1
80:205.15.50.8

Note: This data is for illustrative purposes to show the trend of decreasing retention and resolution with an increasing percentage of the more polar solvent (2-propanol).

Experimental Protocol: Detailed Methodology

This section provides a more detailed experimental protocol that can be used as a starting point for method development.

1. Sample Preparation

  • Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: n-Hexane with 0.1% Diethylamine (DEA).

  • Mobile Phase B: 2-Propanol with 0.1% Diethylamine (DEA).

  • Gradient Program (for method development):

    • 0-5 min: 10% B

    • 5-20 min: 10% to 30% B

    • 20-25 min: 30% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Isocratic Conditions (for optimized method): An optimized ratio of Mobile Phase A and B (e.g., 90:10 A:B) can be used for routine analysis.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5-20 µL.

3. Data Analysis

  • Identify the two enantiomer peaks.

  • Calculate the resolution (Rs) between the peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR are the retention times and w are the peak widths at the base. A resolution of ≥ 1.5 is generally considered baseline separation.

By following these guidelines and systematically troubleshooting any issues, you can develop a robust and reliable HPLC method for the chiral separation of this compound isomers.

References

Stability issues of "2-Amino-3-(4-chlorophenyl)propan-1-ol" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of "2-Amino-3-(4-chlorophenyl)propan-1-ol" in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific stability issues that users may encounter when working with "this compound" in solution.

Issue Potential Cause Recommended Action
Unexpected decrease in compound concentration over a short period. pH-mediated hydrolysis: The compound may be susceptible to degradation in acidic or basic conditions.Verify the pH of your solution. For optimal stability, maintain a pH range of 6.0-7.5. Use buffered solutions to ensure pH stability.
Oxidative degradation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation.Prepare solutions fresh and consider de-gassing solvents. For long-term storage, blanket the solution with an inert gas like nitrogen or argon. Avoid sources of free radicals.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products: Stress conditions such as elevated temperature, light exposure, or reactive excipients can cause the compound to degrade.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method.
Interaction with container material: The compound may adsorb to or react with certain types of container materials.Use inert container materials such as borosilicate glass (Type I) or polypropylene. Evaluate container compatibility as part of your stability protocol.
Precipitation or cloudiness of the solution. Limited solubility at experimental concentration or temperature: The compound's solubility may be exceeded under your experimental conditions.Determine the solubility of the compound in your chosen solvent system at the intended temperature. Consider using a co-solvent or adjusting the concentration.
Formation of insoluble degradation products: Some degradation products may have lower solubility than the parent compound.Characterize the precipitate to determine if it is the parent compound or a degradant. Adjust storage conditions to minimize degradation.
Discoloration of the solution (e.g., turning yellow). Photodegradation: Exposure to UV or visible light can induce degradation, leading to colored byproducts.Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct photostability studies as per ICH Q1B guidelines.
Oxidation: Oxidative processes can sometimes result in the formation of colored species.Follow the recommendations for preventing oxidative degradation mentioned above.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of "this compound" in solution?

A1: The stability of "this compound" in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The amino and alcohol functional groups are susceptible to various reactions under stress conditions.

Q2: What is the recommended pH range for solutions of "this compound"?

A2: Based on the general stability of aminopropanol derivatives, a pH range of 6.0-7.5 is recommended to minimize acid- or base-catalyzed degradation. It is crucial to use a suitable buffer system to maintain the pH, especially for long-term studies.

Q3: How should I store solutions of "this compound"?

A3: For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, consider freezing the solution at -20°C or below, after ensuring the compound is stable to freeze-thaw cycles. Always use tightly sealed, inert containers.

Q4: What are the likely degradation pathways for this compound?

A4: While specific studies on this molecule are not extensively available, based on its structure, potential degradation pathways include:

  • Oxidation of the amino or alcohol group.

  • Dehydration of the alcohol.

  • Reactions involving the chlorophenyl group , although this is generally more stable.

  • Formation of dimers or oligomers , especially at high concentrations.

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method, typically a reverse-phase HPLC method, should be developed to separate the parent compound from all potential degradation products. This involves subjecting the compound to forced degradation conditions (acid, base, oxidation, heat, and light) to generate these products and then optimizing the chromatographic conditions for their separation.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study on "this compound" to illustrate expected outcomes.

Table 1: Summary of Forced Degradation Results

Stress Condition Duration % Degradation Number of Degradation Products
0.1 M HCl at 60°C24 hours12.52
0.1 M NaOH at 60°C24 hours8.21
3% H₂O₂ at RT24 hours18.73
Thermal (80°C)48 hours6.51
Photostability (ICH Q1B)1.2 million lux hours4.11

Table 2: Chromatographic Purity Under Different pH Conditions (Aqueous Buffer, 40°C, 7 days)

pH Initial Purity (%) Purity after 7 days (%) Major Degradant RRT
2.099.891.30.85
4.599.998.50.92
7.099.999.6-
9.099.894.21.15
12.099.788.91.28

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on "this compound".

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.

  • Photostability Testing: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples and a control sample by a suitable analytical method, such as RP-HPLC with UV detection, to determine the extent of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Visualizations

Stability_Troubleshooting_Workflow cluster_ph pH Investigation cluster_storage Storage Condition Review start Stability Issue Observed (e.g., Purity Decrease, Extra Peaks) check_ph Check Solution pH start->check_ph check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_analytical Verify Analytical Method start->check_analytical ph_out_of_range pH outside 6.0-7.5? check_ph->ph_out_of_range improper_storage Improper Storage? check_storage->improper_storage adjust_ph Adjust pH and Buffer Solution ph_out_of_range->adjust_ph Yes ph_ok pH is Optimal ph_out_of_range->ph_ok No end_node Re-analyze Sample adjust_ph->end_node correct_storage Implement Correct Storage: - Protect from light - Control temperature - Use inert gas improper_storage->correct_storage Yes storage_ok Storage is Correct improper_storage->storage_ok No correct_storage->end_node

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Start: Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, solid state) start->thermal photo Photostability (ICH Q1B) start->photo analyze Analyze All Samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Data: - % Degradation - Degradation Profile - Mass Balance analyze->evaluate

Caption: Experimental workflow for forced degradation studies.

Technical Support Center: Synthesis of 2-Amino-3-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Amino-3-(4-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can be achieved through several methods. A common approach involves the reduction of a ketone precursor, such as 2-amino-1-(4-chlorophenyl)propan-1-one. Another synthetic strategy starts from 4-chlorobenzaldehyde and a nitroalkane, followed by a reduction step. Biosynthetic methods using transaminases have also been reported.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted starting materials: Such as 4-chlorobenzaldehyde or the ketone precursor.

  • Over-reduction by-products: For example, the reduction of the aromatic ring or other functional groups if harsh reducing agents are used.

  • Oxidation products: The amino alcohol is susceptible to oxidation, which can lead to the formation of the corresponding ketone or aldehyde.

  • Diastereomers/Enantiomers: If the synthesis is not stereospecific, a mixture of stereoisomers may be produced.

  • Residual solvents: Solvents used in the reaction or purification steps may be present in the final product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material standard, you can determine when the reaction is complete.

Q4: What are the recommended storage conditions for the final product?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if necessary.
Decomposition of the product during work-up.Use mild acidic or basic conditions during extraction and avoid prolonged exposure to high temperatures.
Inefficient purification.Optimize the purification method. For column chromatography, screen different solvent systems. For crystallization, try different solvents or solvent mixtures.
Presence of Starting Material in Product Insufficient amount of reducing agent or other reagents.Use a slight excess of the limiting reagent to drive the reaction to completion.
Reaction time is too short.Increase the reaction time and monitor for the disappearance of the starting material.
Formation of Unknown Impurities Side reactions due to incorrect temperature or pH.Carefully control the reaction temperature and pH. Run small-scale experiments to optimize these parameters.
Impure starting materials.Ensure the purity of starting materials before use. If necessary, purify the starting materials.
Air or moisture sensitivity.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents if the reagents are sensitive to moisture.
Product is a Mixture of Stereoisomers Non-stereoselective synthesis.If a specific stereoisomer is required, use a chiral reducing agent or a chiral catalyst. Alternatively, diastereomeric salt resolution or chiral chromatography can be employed to separate the isomers.

Impurity Data Summary

The following table summarizes typical purity specifications for (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.

Parameter Specification
Purity≥ 98.0%
Chiral Purity≥ 99.0%
Water Content≤ 1.0%
Unknown Single Impurity≤ 0.5%

Experimental Protocol: Synthesis via Reduction of a Ketone Precursor

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 2-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride in methanol.

  • Reduction: Cool the solution to 0-5 °C in an ice bath. Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: To the aqueous residue, add ethyl acetate. Neutralize with a saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Process Workflow

G Troubleshooting Workflow for Impurity Identification start Synthesis of this compound Complete analyze Analyze Final Product (HPLC, GC-MS, NMR) start->analyze check_purity Purity Meets Specification? analyze->check_purity identify_impurity Identify Impurity Structure check_purity->identify_impurity No pass Product Passes QC check_purity->pass Yes troubleshoot Troubleshoot Source of Impurity identify_impurity->troubleshoot rework Rework/Repurify Batch troubleshoot->rework fail Investigate Further/Modify Protocol troubleshoot->fail Source Unclear rework->analyze

Caption: A flowchart outlining the troubleshooting process for identifying and addressing impurities in the synthesis of this compound.

Overcoming steric hindrance in "2-Amino-3-(4-chlorophenyl)propan-1-ol" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-3-(4-chlorophenyl)propan-1-ol

Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields or slow reaction rates during N-acylation of this compound?

A: Low yields and slow kinetics are common issues when acylating this substrate. The primary cause is steric hindrance from the bulky 4-chlorophenyl group, which is positioned adjacent to the nucleophilic amino group. This bulkiness impedes the approach of the acylating agent.

Troubleshooting Steps:

  • Choice of Acylating Agent: Standard acylating agents like acid anhydrides may be too sterically demanding. Switching to a more reactive agent, such as an acyl chloride, can often improve reaction rates.

  • Activation of Carboxylic Acid: If using a carboxylic acid, in situ activation is crucial. Use coupling reagents known to be effective for hindered couplings, such as phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU).[1] These form highly reactive intermediates that can overcome the steric barrier.

  • Catalysis: The addition of an acylation catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Reaction Conditions: Increasing the reaction temperature may be necessary. Microwave irradiation can sometimes provide localized, rapid heating that promotes the reaction without significant decomposition.

Q2: I am attempting an N-alkylation, but I'm getting a mixture of N-alkylated and O-alkylated products. How can I improve selectivity for the amine?

A: The substrate contains two nucleophilic sites: the primary amine and the primary alcohol. While the amino group is generally more nucleophilic, the hydroxyl group can compete, especially under basic conditions, leading to a loss of selectivity.[2]

Strategies for Selective N-Alkylation:

  • Protecting Group Strategy: This is the most robust method for ensuring selectivity. Protect the hydroxyl group first, perform the N-alkylation, and then deprotect the alcohol. The amino group is inherently more nucleophilic and will react preferentially with many protecting group reagents, so protecting the alcohol first may require specific conditions or silyl-based protectors.[2] A common alternative is to protect the amine with a group that can be selectively removed, such as a Boc or trityl group, perform O-alkylation, and then deprotect the amine.[3][4]

  • Catalyst Control: Certain transition metal catalysts, such as those based on copper or ruthenium, have been shown to facilitate the N-selective arylation or alkylation of amino alcohols.[5][6] These methods often proceed under milder conditions and can favor reaction at the nitrogen atom.

  • Hydrogen-Borrowing Catalysis: This modern approach uses alcohols as alkylating agents, catalyzed by transition metals like iridium or ruthenium, and produces water as the only byproduct.[4][6][7][8] This method can be highly selective for N-alkylation. For sterically hindered amines, protecting the nitrogen with a bulky group like trityl can prevent racemization during the reaction.[4]

Q3: My reaction is not proceeding to completion, even with extended reaction times. What can I do?

A: When a reaction stalls, it indicates that the activation energy barrier is too high under the current conditions, often due to severe steric hindrance.

Possible Solutions:

  • Increase Reactant Concentration: While not always feasible, increasing the concentration of the less hindered reagent can shift the equilibrium forward.

  • Elevate Temperature: If the reactants are thermally stable, increasing the temperature is a primary strategy. Reactions that are sluggish at 80°C may proceed smoothly at 120°C or higher.

  • Change Solvent: The choice of solvent can influence reaction rates. A more polar, aprotic solvent (e.g., DMF, DMSO) can sometimes accelerate bimolecular nucleophilic reactions.

  • Consider an Alternative Synthetic Route: It may be more efficient to introduce the amine or the chlorophenyl group later in the synthesis to avoid the steric hindrance issue in a key step. For example, starting with a precursor that is less hindered, performing the desired reaction, and then completing the synthesis of the final molecule.[9]

Troubleshooting Guides

This section provides structured guidance for resolving common experimental issues.

Guide 1: Low or No Product Formation in N-Acylation/N-Alkylation

If you are experiencing low or no yield, follow this decision-making workflow to diagnose and solve the problem.

G start Problem: Low or No Product check_purity Step 1: Verify Reagent Purity & Reaction Setup start->check_purity purity_ok Reagents Pure & Setup Correct? check_purity->purity_ok fix_purity Solution: Purify Reagents, Use Anhydrous Conditions purity_ok->fix_purity No increase_energy Step 2: Increase Reaction Energy purity_ok->increase_energy Yes fix_purity->check_purity increase_temp Solution: Increase Temperature or Use Microwave increase_energy->increase_temp energy_ok Did Yield Improve? change_reagents Step 3: Modify Reagents/Catalysts energy_ok->change_reagents No end Problem Solved energy_ok->end Yes increase_temp->energy_ok more_reactive Solution: Use More Reactive Reagent (e.g., Acyl Chloride) or Add Catalyst (e.g., DMAP) change_reagents->more_reactive reagents_ok Did Yield Improve? protecting_group Step 4: Consider Protecting Group Strategy reagents_ok->protecting_group No reagents_ok->end Yes more_reactive->reagents_ok protecting_group->end

Caption: Troubleshooting workflow for low-yield reactions.
Guide 2: Overcoming Steric Hindrance

The diagram below outlines the primary factors contributing to steric hindrance and the corresponding strategies to mitigate them.

G cluster_problem Problem cluster_solutions Mitigation Strategies problem Steric Hindrance in this compound reagents Reagent Choice (More reactive, less bulky) problem->reagents catalysts Catalyst Selection (DMAP, Coupling Agents, Transition Metals) problem->catalysts conditions Reaction Conditions (Higher Temp, Microwave) problem->conditions protecting Protecting Groups (Isolate reactive site) problem->protecting

Caption: Core strategies for mitigating steric hindrance.

Data Presentation

Table 1: Comparison of Strategies for N-Acylation of Hindered Amines
StrategyReagent/MethodAdvantagesDisadvantages
Increased Reactivity Acyl ChlorideHighly reactive, faster reaction times.Generates HCl byproduct, may require a scavenger base.
In Situ Activation Carboxylic Acid + HBTU/HATUExcellent for hindered systems, high yields.[1]Reagents are expensive, produce stoichiometric waste.
Catalysis Acid Anhydride + DMAPSimple procedure, readily available reagents.May still be slow for severely hindered substrates.
Thermal/Microwave Any of the aboveCan overcome high activation energy barriers.Risk of side reactions or decomposition at high temperatures.
Table 2: Orthogonal Protecting Group Strategies for Amino Alcohols[3]
Functional Group to ProtectProtecting GroupProtection ConditionsDeprotection ConditionsKey Feature
Amine Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., TEA, NaOH)Strong acid (e.g., TFA, HCl)[3]Stable to base and hydrogenolysis.
Amine Cbz (Carboxybenzyl)Benzyl chloroformate, baseCatalytic Hydrogenolysis (H₂, Pd/C)[10]Stable to acidic and basic conditions.
Alcohol TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, ImidazoleFluoride source (e.g., TBAF) or acid[10]Stable to most conditions except acid and fluoride.
Alcohol Bn (Benzyl)Benzyl bromide, strong base (e.g., NaH)Catalytic Hydrogenolysis (H₂, Pd/C)[10]Stable to acidic and basic conditions.

Experimental Protocols

Protocol 1: Selective N-Alkylation via Hydroxyl Protection

This protocol describes a general two-step approach to achieve selective N-alkylation by first protecting the hydroxyl group as a silyl ether.

Step A: Protection of the Hydroxyl Group

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

    • Imidazole (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add imidazole to the solution and stir until it dissolves.

    • Add TBDMS-Cl portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) to yield the O-TBDMS protected amino alcohol.

Step B: N-Alkylation and Deprotection

  • Materials:

    • O-TBDMS protected amino alcohol (from Step A) (1.0 eq)

    • Alkyl halide (e.g., Benzyl bromide) (1.2 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Acetonitrile (ACN)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)

  • Procedure (Alkylation):

    • Dissolve the O-TBDMS protected substrate in ACN.

    • Add K₂CO₃ and the alkyl halide.

    • Heat the mixture to 60-80°C and stir for 6-24 hours, monitoring by TLC.

    • After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

    • The crude N-alkylated, O-protected product can be purified or taken directly to the deprotection step.

  • Procedure (Deprotection):

    • Dissolve the crude product from the previous step in THF.

    • Add TBAF (1.1 eq) at 0°C.

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

    • Quench with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final N-alkylated product by flash column chromatography.

References

Technical Support Center: Production of 2-Amino-3-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scalability of 2-Amino-3-(4-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

The most prevalent methods for synthesizing this compound involve the reduction of a corresponding aminoketone precursor or reductive amination.[1] One common approach is the reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone using reducing agents like sodium borohydride or lithium aluminum hydride.[1] For industrial-scale production, catalytic hydrogenation using a metal catalyst, such as palladium on carbon, under elevated pressure and temperature is often employed for efficient conversion.[1]

Q2: What are the critical parameters to control during the synthesis?

Key parameters to control for a successful synthesis include reaction temperature, pH, and the choice of solvent and reducing agent. For instance, in reductive amination, pH and temperature modulation (typically between 40-60°C) are crucial for optimizing the reaction.[1] The purity of starting materials is also critical to prevent side reactions and ensure a high yield of the final product.

Q3: How does the chloro-substituent on the phenyl ring affect the reaction?

The chlorine atom is an electron-withdrawing group. This can influence the reactivity of the aromatic ring and the adjacent functional groups. For instance, it can affect the susceptibility of the carbonyl group in the precursor to nucleophilic attack during the reduction process.

Q4: Are there stereoselective methods to produce a specific enantiomer of this compound?

Yes, stereoselective synthesis is crucial for pharmaceutical applications. This can be achieved through several strategies, including the use of chiral starting materials, chiral catalysts for asymmetric reduction, or enzymatic resolutions. Biocatalytic methods, for example, have shown high enantioselectivity in the synthesis of chiral amino alcohols.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient reducing agent.Increase the molar ratio of the reducing agent to the starting material.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Poor quality of reagents.Ensure all reagents, especially the reducing agent and solvents, are pure and dry.
Formation of multiple products (low selectivity) Reaction conditions are too harsh.Lower the reaction temperature or use a milder reducing agent.
Incorrect pH.Optimize the pH of the reaction mixture, especially for reductive amination.
Product degradation Extended reaction time.Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction upon completion.
Harsh work-up conditions.Use mild acidic or basic conditions during the work-up procedure.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted starting material Incomplete reaction.Refer to the "Low Reaction Yield" section for solutions.
Presence of byproducts Side reactions.Optimize reaction conditions (temperature, solvent, pH) to minimize side reactions. Consider using a more selective reducing agent.
Impurities in starting materials.Purify starting materials before use.
Difficulty in crystallization/purification Residual solvents or impurities.Ensure complete removal of solvents after work-up. Recrystallize the product from a suitable solvent system.
Oily product.Try different solvent systems for crystallization or use column chromatography for purification.
Scalability Challenges
Challenge Root Cause Mitigation Strategy
Decreased yield upon scale-up Inefficient heat transfer in larger reactors leading to side reactions.Use jacketed reactors with efficient cooling systems. Optimize the rate of reagent addition to control exotherms.
Poor mixing leading to localized high concentrations of reagents.Use appropriate agitator designs and agitation speeds for the reactor size.
Inconsistent product quality Variations in reaction conditions across the larger volume.Implement robust process control and monitoring systems to ensure consistent temperature, pressure, and pH.
Longer reaction times Slower heat and mass transfer at a larger scale.Re-optimize reaction parameters for the larger scale. Consider using more concentrated reagents if safe to do so.
Difficulties in product isolation and purification Handling large volumes of solvents and solids.Use appropriate large-scale filtration and drying equipment. Optimize crystallization conditions for large batches.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that these values are illustrative and can vary based on specific experimental conditions and the scale of the reaction.

Table 1: Comparison of Synthesis Methods (Lab Scale)

Synthesis MethodReducing AgentSolventTypical Yield (%)Typical Purity (%)
Ketone ReductionSodium BorohydrideMethanol/Ethanol85-95>98
Ketone ReductionLithium Aluminum HydrideTHF90-98>99
Catalytic HydrogenationH₂, Pd/CEthanol95-99>99

Table 2: Illustrative Impact of Scale-Up on Ketone Reduction with Sodium Borohydride

ScaleBatch SizeReaction Time (hours)Yield (%)Purity (%)
Lab1 g2-4~92>98
Pilot Plant1 kg4-6~88>97
Industrial100 kg6-8~85>97

Disclaimer: The data in Table 2 is illustrative and based on general trends observed during the scale-up of similar chemical processes. Actual results may vary.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Ketone Reduction with Sodium Borohydride

Materials:

  • 3-Amino-3-(4-chlorophenyl)-1-propanone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-Amino-3-(4-chlorophenyl)-1-propanone hydrochloride (1 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add ethyl acetate to the residue and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve Precursor in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 react Stir at Room Temp (2-4 hours) add_nabh4->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Reaction Complete concentrate Concentrate quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry purify Recrystallize dry->purify end End Product purify->end

Caption: Experimental workflow for the lab-scale synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue analyze Analyze Crude Product (TLC, HPLC, NMR) start->analyze incomplete Incomplete Reaction analyze->incomplete Starting Material Remains side_products Side Products analyze->side_products Multiple Spots/ Peaks degradation Product Degradation analyze->degradation Baseline Streaking/ Low Mass Balance solution1 Increase Reagent/Time/Temp incomplete->solution1 solution2 Optimize Conditions (Temp, Solvent, pH) side_products->solution2 solution3 Milder Conditions/ Shorter Time degradation->solution3

References

Validation & Comparative

Purity Assessment of 2-Amino-3-(4-chlorophenyl)propan-1-ol: A Comparative Guide to NMR, HPLC, and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comparative analysis of three common analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of "2-Amino-3-(4-chlorophenyl)propan-1-ol," a key building block in the synthesis of various pharmaceutical compounds.

Comparative Purity Analysis

The following table summarizes the hypothetical purity assessment of a single batch of this compound using qNMR, HPLC, and GC-MS. This data illustrates the comparable results that can be obtained from these orthogonal methods, each offering unique advantages.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)Limit of Quantitation (LOQ)
¹H-qNMR 99.2%0.15%0.05%
RP-HPLC (UV) 99.4%0.21%0.02%
GC-MS 99.1%0.25%0.01%

Experimental Workflow for Purity Assessment

The general workflow for determining the purity of a chemical substance using NMR, HPLC, or GC-MS follows a similar path from sample preparation to final data analysis. The key differences lie in the instrumentation and the specific parameters used for each technique.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing and Purity Calculation weigh Accurate Weighing of Sample and Internal Standard dissolve Dissolution in Appropriate Solvent weigh->dissolve qnmr ¹H-qNMR Spectroscopy dissolve->qnmr (Deuterated Solvent) hplc RP-HPLC with UV Detection dissolve->hplc (Mobile Phase Component) gcms GC-MS Analysis dissolve->gcms (Volatile Solvent) integrate Peak Integration qnmr->integrate hplc->integrate gcms->integrate calculate Purity Calculation using Internal Standard Method integrate->calculate report Final Purity Report calculate->report

A generalized workflow for the purity assessment of a chemical compound.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to be a starting point for method development and validation.

Purity Determination by Quantitative ¹H-NMR Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of a compound's purity without the need for a specific reference standard of the analyte itself.[1][2] The quantification is achieved by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.[1]

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • NMR Tubes: 5 mm precision tubes

Materials:

  • Sample: this compound

  • Internal Standard: Maleic acid (certified, >99.5% purity)

  • Solvent: Deuterated Methanol (CD₃OD)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in 0.75 mL of CD₃OD.

    • Vortex the vial until the sample and internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration. A D1 of 30 seconds is recommended.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Integrate the well-resolved signal of the analyte and the internal standard. For this compound, the aromatic protons are suitable. For maleic acid, the singlet from the two vinyl protons is used.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

HPLC is a widely used chromatographic technique for the separation and quantification of compounds in a mixture.[3][4] For purity analysis, the area of the main peak is compared to the total area of all detected peaks.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

Materials:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Sample Solvent: 50:50 Water:Acetonitrile

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the sample solvent.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 220 nm

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For non-volatile compounds like amino alcohols, derivatization is often required to increase their volatility.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

Materials:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of this compound into a GC vial.

    • Add 500 µL of dichloromethane and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: 40-550 m/z

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Calculate purity using the area percent method from the total ion chromatogram (TIC).

      Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Conclusion

The purity assessment of this compound can be reliably performed using qNMR, HPLC, and GC-MS. While HPLC and GC-MS are more commonly used for routine purity checks in quality control laboratories, qNMR offers the distinct advantage of being a primary ratio method that does not require a reference standard of the analyte, making it invaluable for the characterization of new chemical entities and for the certification of reference materials. The choice of method will depend on the specific requirements of the analysis, including the available instrumentation, the need for structural confirmation (provided by MS and NMR), and the desired level of accuracy and precision. For comprehensive characterization, employing at least two orthogonal methods is recommended to ensure the reliability of the purity determination.

References

Comparing synthesis routes for "2-Amino-3-(4-chlorophenyl)propan-1-ol"

Author: BenchChem Technical Support Team. Date: December 2025

An essential chiral intermediate in pharmaceutical synthesis, (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol, serves as a crucial building block for various bioactive compounds. Its stereospecific structure is pivotal in the development of drugs targeting the central nervous system, enzyme inhibitors, and receptor modulators. This guide provides a comparative analysis of prominent synthesis routes for this compound, offering detailed experimental protocols, performance data, and workflow visualizations to aid researchers in selecting the most suitable method for their application.

Comparison of Synthesis Routes

The synthesis of 2-Amino-3-(4-chlorophenyl)propan-1-ol can be achieved through several distinct chemical and biochemical pathways. The choice of a particular route often depends on factors such as desired yield, purity, stereoselectivity, cost, and scalability. Below is a summary of key performance indicators for some of the most common methods.

Synthesis RouteKey Starting MaterialsKey ReagentsReported YieldReported PurityKey AdvantagesKey Disadvantages
Route 1: Reduction of Amino Ketone trans-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloridePotassium borohydride, Sodium hydroxide80.1%[1]99.1%[1]High yield and purity, mature and reliable technology.[1]Requires preparation of the amino ketone precursor.
Route 2: From 4-Chlorobenzaldehyde and Epichlorohydrin 4-Chlorobenzaldehyde, (R)-EpichlorohydrinAmmonia, Tetrahydrofuran, Toluene, Heptane51%[2]99.4% (GC)[2]Good for producing the (R)-enantiomer, well-documented procedure.Moderate yield, multi-step process.
Route 3: Biosynthesis via Transaminase 1-(4-chlorophenyl)-3-hydroxyacetoneTransaminase enzymeNot specifiedNot specifiedHigh stereoselectivity, environmentally friendly (green chemistry).Requires specific enzymes, may require process optimization for industrial scale.[3]
Route 4: Aziridine Ring Opening cis-2-(4-chlorophenyl)-3-(hydroxymethyl)aziridinep-Toluenesulfonic acid (p-TsOH)Not specifiedNot specifiedProvides access to syn-diol products.Requires synthesis of the aziridine precursor.[4]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published procedures and offer a step-by-step guide for laboratory-scale synthesis.

Route 1: Reduction of trans-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride

This method involves the reduction of a ketone to a secondary alcohol using a borohydride reagent.

Materials:

  • trans-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride

  • 30% Sodium hydroxide solution

  • Potassium borohydride

  • Ethyl acetate

  • Water

Procedure:

  • In a 1000 ml four-hole bottle equipped with a stirrer, thermometer, and dropping funnel, add 119 g of trans-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride.

  • Begin stirring and add 74.5 g of a 30% sodium hydroxide solution at a steady rate over approximately 30 minutes.

  • After the addition is complete, add an aqueous solution containing 29 g of potassium borohydride at 45 °C.

  • Maintain the temperature at 45 °C and continue stirring for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Add 150 ml of ethyl acetate and separate the organic phase.

  • Extract the aqueous layer twice with 50 ml of ethyl acetate each time.

  • Combine all organic phases and wash with water until the pH is neutral (pH=7).

  • Cool the organic phase to induce crystallization.

  • Filter the crystals and dry to obtain the final product.[1]

Route 2: Synthesis from 4-Chlorobenzaldehyde and (R)-Epichlorohydrin

This route builds the molecule from simpler starting materials in a multi-step process.

Materials:

  • 4-Chlorobenzaldehyde

  • Aqueous ammonia solution (25-28%)

  • Tetrahydrofuran (THF)

  • (R)-Epichlorohydrin

  • Toluene

  • Heptane

  • Sodium sulfate

  • Water

Procedure:

  • Dissolve 75 g of 4-chlorobenzaldehyde in 250 ml of THF in a suitable reaction vessel.

  • Add 55 ml of a 25-28% aqueous ammonia solution to the mixture and stir at room temperature for about 30 minutes.

  • To this mixture, add 41.5 ml of (R)-epichlorohydrin and 50 ml of THF.

  • Stir the reaction mixture at approximately 20°C for 19 hours, then increase the temperature to 40-45°C and stir for an additional 4 hours.

  • Slowly cool the mixture to below 30°C over 1 hour.

  • Add 200 ml of toluene and separate the organic layer.

  • Wash the organic layer twice with 50 ml of water each time and then dry over sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate under vacuum.

  • Add 50 ml of toluene to the residue and concentrate again under vacuum.

  • To the resulting oil, add 400 ml of heptane and 40 ml of toluene.

  • Heat the mixture to 60-65°C with stirring until a clear solution is formed.

  • Slowly cool the solution to approximately 25°C over 1.5 hours to allow for crystallization.

  • Filter the separated crystalline product, wash twice with 50 ml of heptane, and dry to obtain the final product.[2]

Synthesis Workflow Visualizations

The following diagrams illustrate the logical flow of the described synthesis routes.

G B Add NaOH solution C Add Potassium Borohydride at 45°C D Incubate for 3 hours E Workup (Ethyl Acetate Extraction, Wash, Crystallization) F This compound

Caption: Workflow for the Reduction of Amino Ketone (Route 1).

G cluster_0 Imine Formation cluster_1 Alkylation and Ring Opening cluster_2 Purification A 4-Chlorobenzaldehyde + Ammonia in THF B Add (R)-Epichlorohydrin A->B C Stir at 20°C then 40-45°C B->C D Workup (Toluene Extraction, Wash, Dry) C->D E Crystallization from Heptane/Toluene D->E F Final Product E->F

Caption: Synthesis from 4-Chlorobenzaldehyde (Route 2).

Concluding Remarks

The selection of a synthesis route for this compound should be guided by the specific requirements of the research or development project. For high yield and purity on a laboratory scale, the reduction of the corresponding amino ketone (Route 1) appears to be a robust method.[1] When enantiopurity is a primary concern, starting from chiral precursors like (R)-epichlorohydrin (Route 2) or employing biocatalysis (Route 3) are attractive options.[2][3] Each method has its own set of advantages and challenges, and this guide aims to provide the necessary data for an informed decision. Further optimization may be required to adapt these protocols for large-scale industrial production.

References

A Comparative Guide to 2-Amino-3-(4-chlorophenyl)propan-1-ol and Other Amino Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Chiral amino alcohols are indispensable building blocks and catalysts in modern organic synthesis, particularly within pharmaceutical development where stereochemistry is critical for biological activity.[1][2] Compounds like 2-Amino-3-(4-chlorophenyl)propan-1-ol, a vicinal amino alcohol, offer a unique combination of functional groups and stereocenters that are valuable for creating complex molecular architectures. Their performance, however, must be weighed against other available amino alcohols.

This guide provides an objective comparison of amino alcohols in common synthetic applications, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst and synthon selection.

Performance in Asymmetric Catalysis

Amino alcohols are highly effective organocatalysts for various asymmetric reactions, such as aldol and Michael additions. Their catalytic cycle often involves the formation of a chiral enamine or iminium intermediate, which directs the stereochemical outcome of the reaction. The substituents on the amino alcohol backbone play a crucial role in controlling enantioselectivity and diastereoselectivity.

A study on the asymmetric Michael addition of β-keto esters to nitroalkenes compared the efficacy of several simple primary β-amino alcohols derived from amino acids.[3] While this study does not include this compound directly, it evaluates structurally related amino alcohols with phenyl groups, which serve as a valuable proxy for understanding how aromatic and bulky substituents influence catalytic performance.

Comparative Data: Asymmetric Michael Addition

The following table summarizes the performance of various primary β-amino alcohol catalysts in the asymmetric Michael addition of a β-keto ester to a nitroalkene.[3] The data highlights how modifications to the amino alcohol structure impact yield and stereoselectivity.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1a (from Phenylglycine)102495>95:585
1b (from Valine)104885>95:515
1c (from Leucine)104880>95:510
1d (from Phenylalanine)104890>95:560
1e (from tert-Leucine)104880>95:5-60 (opposite enantiomer)

Note: The reaction was the Michael addition of 2-oxocyclopentane-1-carboxylate to (E)-β-nitrostyrene. Data sourced from Begum et al., 2020.[3]

The results indicate that the β-amino alcohol derived from phenylglycine (1a ), which features a phenyl group at the α-position to the amino group, provided the highest yield and enantioselectivity.[3] This suggests that the rigid, bulky phenyl substituent is effective in creating a chiral pocket that controls the facial selectivity of the reaction.[3] This provides a strong rationale for the potential utility of this compound as a catalyst, where the 4-chlorophenyl group could similarly enhance stereocontrol.

Experimental Protocol: Asymmetric Michael Addition

The following is a representative experimental protocol for the reaction cited in the table above.[3]

Materials:

  • β-amino alcohol catalyst (e.g., 1a )

  • β-keto ester (e.g., ethyl 2-oxocyclopentane-1-carboxylate)

  • Nitroalkene (e.g., (E)-β-nitrostyrene)

  • Solvent (e.g., Toluene)

  • Dehydrating agent (e.g., MS4Å)

Procedure:

  • To a solution of the β-keto ester (0.2 mmol) and the nitroalkene (0.24 mmol) in toluene (1.0 mL), add MS4Å (100 mg).

  • Add the β-amino alcohol catalyst (10 mol%, 0.02 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the time specified (e.g., 24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.[3]

  • Determine the enantiomeric excess by HPLC analysis using a chiral column (e.g., Daicel Chiralcel OD-H).[3]

Application as Chiral Building Blocks

Beyond catalysis, chiral amino alcohols are fundamental building blocks (synthons) for synthesizing active pharmaceutical ingredients (APIs).[2] They are often incorporated into the final drug structure. For example, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol is a known intermediate in the synthesis of the anti-tumor drug candidate capasitinib.[4]

The choice of amino alcohol synthon depends on the target molecule's required stereochemistry and substituent pattern.

  • Aliphatic Amino Alcohols (e.g., L-Valinol, Alaninol): These are derived from readily available amino acids and are often used to introduce smaller, non-aromatic chiral fragments into a molecule.[1][5]

  • Aromatic Amino Alcohols (e.g., this compound): This class of amino alcohols introduces a phenyl or substituted phenyl group. The chlorophenyl moiety in the target compound can be crucial for binding interactions with biological targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions.[6]

General Synthesis of Chiral Amino Alcohols

One of the most direct methods for preparing enantiomerically pure amino alcohols is the reduction of the corresponding α-amino acid, leveraging the high optical purity of the natural chiral pool.[2]

G cluster_workflow General Synthesis of a Chiral Amino Alcohol start Chiral α-Amino Acid (e.g., 4-Chloro-Phenylalanine) step1 Protect Amino Group (e.g., Boc Anhydride) start->step1 Protection step2 Activate Carboxylic Acid (e.g., Mixed Anhydride) step1->step2 Activation step3 Reduce to Alcohol (e.g., NaBH4) step2->step3 Reduction step4 Deprotect Amino Group (e.g., TFA or HCl) step3->step4 Deprotection end_product Enantiopure Amino Alcohol (e.g., this compound) step4->end_product

Caption: A typical workflow for synthesizing a chiral amino alcohol from an amino acid.

Logical Relationships in Catalysis

The catalytic activity of amino alcohols in asymmetric reactions, such as the Michael addition, proceeds through a well-understood catalytic cycle. The diagram below illustrates the generally accepted enamine mechanism for an amino alcohol-catalyzed reaction.

G cluster_cycle Enamine Catalytic Cycle Catalyst Amino Alcohol Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Keto Ester - H₂O KetoEster β-Keto Ester (Substrate 1) Nitroalkene Nitroalkene (Substrate 2) Addition Nucleophilic Addition Nitroalkene->Addition Enamine->Addition Iminium Iminium Adduct Addition->Iminium Forms C-C bond Product Chiral Michael Adduct (Product) Iminium->Product + H₂O (Hydrolysis) Product->Catalyst Regenerates Catalyst

Caption: The enamine catalytic cycle for a direct asymmetric Michael addition.

Conclusion

This compound belongs to the vital class of chiral amino alcohols that serve dual roles as both catalysts and synthetic building blocks.

  • As a Catalyst: While direct comparative data is limited, results from structurally similar phenyl-substituted amino alcohols suggest that the 4-chlorophenyl group is likely to be effective for inducing high stereoselectivity in asymmetric reactions like the Michael addition.[3] The electron-withdrawing nature of the chlorine atom may also modulate the reactivity of the catalyst.

  • As a Synthon: Its role as an intermediate for pharmaceutical compounds like capasitinib highlights its value in drug development.[4] The chlorophenyl group is a common feature in bioactive molecules, making this amino alcohol a strategic choice for introducing this moiety into a chiral framework.

The selection of this compound over other amino alcohols like L-Valinol or Alaninol will ultimately depend on the specific synthetic goal. For catalytic applications, it offers the potential for high stereocontrol due to its bulky, aromatic substituent. As a building block, it provides a direct route to incorporating a key pharmacophore into a target molecule. Further experimental screening against other amino alcohols for specific applications is recommended to optimize reaction conditions and outcomes.

References

Determining Enantiomeric Purity: A Comparative Guide for 2-Amino-3-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of the enantiomeric purity of chiral molecules is a critical aspect of drug development and chemical research. For the compound 2-Amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol, several analytical techniques can be employed to quantify the relative amounts of its enantiomers. This guide provides a comparative overview of the most common methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC), complete with experimental protocols and supporting data to aid researchers in selecting the most suitable method for their needs.

Method Comparison

The choice of analytical method for determining the enantiomeric purity of this compound depends on various factors, including the required accuracy, sample throughput, and available instrumentation. Chiral HPLC is often the preferred method due to its high resolution and accuracy. NMR spectroscopy offers a rapid alternative, especially with the use of chiral solvating agents, while chiral GC is a powerful technique for volatile compounds.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.Differential interaction of enantiomers with a chiral stationary phase in the gas phase.
Sample Preparation Dissolution in a suitable mobile phase. Derivatization may be used to enhance separation or detection.Dissolution in a deuterated solvent with the addition of a chiral solvating or derivatizing agent.Derivatization is often required to increase volatility and thermal stability.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, FLD).NMR spectrometer.Gas chromatograph with a chiral capillary column and a suitable detector (e.g., FID, MS).
Resolution Excellent baseline separation is often achievable.[1]Can range from baseline separation to peak overlap depending on the agent and conditions.[2]High resolution is possible for volatile, thermally stable compounds.
Analysis Time Typically 10-30 minutes per sample.[1]Rapid, with spectra acquired in a few minutes.[2]Typically 15-45 minutes per sample.
Advantages High accuracy and precision, well-established methods, direct analysis of enantiomers.Fast analysis, provides structural information, can be non-destructive.[2]High sensitivity, suitable for volatile compounds.
Disadvantages Higher cost of chiral columns, method development can be time-consuming.Lower sensitivity compared to chromatographic methods, may require more concentrated samples, chiral agents can be expensive.Limited to volatile and thermally stable compounds, derivatization adds complexity.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes the direct enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak IA or a similar amylose-based chiral stationary phase (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • For method validation, prepare a racemic standard by dissolving an equal mixture of the (R) and (S) enantiomers in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

Enantiomer Retention Time (min) Resolution (Rs)
(S)-enantiomer8.5\multirow{2}{*}{> 2.0}
(R)-enantiomer10.2

Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for enantiomeric purity determination by Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol utilizes a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers of this compound in the ¹H NMR spectrum. (S)-BINOL (1,1'-Bi-2-naphthol) is a commonly used CSA for amino alcohols.[2]

Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃).

  • Chiral Solvating Agent (CSA): (S)-BINOL.

Sample Preparation:

  • In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • To the same NMR tube, add 1.2 equivalents of (S)-BINOL.

  • Gently shake the tube to ensure thorough mixing.

  • Acquire the ¹H NMR spectrum of the mixture.

Data Analysis:

  • Identify a well-resolved proton signal of the analyte that shows splitting in the presence of the CSA. The methine proton (CH-NH₂) or the methylene protons (CH₂-OH) are good candidates.

  • Integrate the two separated signals corresponding to the two diastereomeric complexes.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Expected Results:

  • In the spectrum with the CSA, a specific proton signal of the analyte should split into two distinct signals, representing the (R) and (S) enantiomers complexed with (S)-BINOL.

  • The chemical shift difference (Δδ) between the two signals is expected to be in the range of 0.05-0.15 ppm.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing start_nmr Weigh Sample dissolve_nmr Dissolve in CDCl₃ in NMR Tube start_nmr->dissolve_nmr add_csa Add Chiral Solvating Agent dissolve_nmr->add_csa mix Mix Thoroughly add_csa->mix acquire Acquire ¹H NMR Spectrum mix->acquire process Process Spectrum acquire->process identify Identify Split Signals process->identify integrate_nmr Integrate Signals identify->integrate_nmr calculate_nmr Calculate Enantiomeric Purity integrate_nmr->calculate_nmr report_nmr Generate Report calculate_nmr->report_nmr

Caption: Experimental workflow for enantiomeric purity determination by NMR with a CSA.

Chiral Gas Chromatography (GC)

This protocol provides a general guideline for the enantiomeric separation of this compound by GC, which typically requires derivatization to enhance volatility.

Derivatization (Trifluoroacetylation):

  • Dissolve approximately 1 mg of the amino alcohol in 1 mL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the solvent and excess reagents under a stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Chiraldex G-TA).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.

  • Detector Temperature: 280 °C.

Data Analysis:

  • The two enantiomers of the derivatized analyte should elute as separate peaks.

  • The enantiomeric purity is calculated from the peak areas of the two enantiomers.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing start_gc Weigh Sample derivatize Derivatize with TFAA start_gc->derivatize dissolve_gc Dissolve in GC Solvent derivatize->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on Chiral Column inject_gc->separate_gc detect_gc FID/MS Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Enantiomeric Purity integrate_gc->calculate_gc report_gc Generate Report calculate_gc->report_gc

Caption: Experimental workflow for enantiomeric purity determination by Chiral GC.

Conclusion

The determination of the enantiomeric purity of this compound can be effectively achieved using chiral HPLC, NMR spectroscopy, or chiral GC. Chiral HPLC generally provides the most robust and high-resolution separation. NMR spectroscopy with chiral solvating agents offers a very rapid method for determining enantiomeric excess. Chiral GC, while requiring derivatization for this non-volatile compound, is a highly sensitive technique. The selection of the optimal method will be guided by the specific requirements of the analysis, including sample properties, desired accuracy, and available resources.

References

Comparative study of catalysts for "2-Amino-3-(4-chlorophenyl)propan-1-ol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of 2-Amino-3-(4-chlorophenyl)propan-1-ol

The synthesis of this compound, a key chiral building block in the preparation of various pharmaceutical compounds, has been approached through several catalytic routes. This guide provides a comparative analysis of different catalytic systems, presenting their performance based on reported experimental data. The methodologies for key synthetic strategies are detailed to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their needs.

Performance of Catalytic Systems

The efficiency of various catalysts in synthesizing this compound and its precursors is summarized below. The data highlights the diversity of catalytic approaches, from classical reductions to modern asymmetric methods.

Catalyst/MethodStarting MaterialProductYieldKey ConditionsSource
Raney Nickel trans-2-oximido-1-p-chlorobenzene acetonetrans-2-amino-1-p-chlorobenzene propyl alcohol>88%H₂, 0.2-1.0 MPa, 20-40°C, methanol
Palladium on Carbon (10%) 3-(2-amino-4-chlorophenyl)-2-propyn-1-ol3-(2-amino-4-chlorophenyl)-propan-1-ol63%H₂, methanol
Iron/Acetic Acid (E)-2-nitro-3-phenylprop-2-en-1-ol2-amino-3-phenylpropane-1-ol82%Reflux temperature
Transaminase 1-(4-chlorophenyl)-3-hydroxyacetone(S)-3-amino-3-(4-chlorophenyl)propan-1-ol-Biocatalytic transamination
Cinchona Alkaloid Phase Transfer Catalyst N-(diphenylmethylene)glycine tert-butyl ester and 4-chlorobenzyl bromide(R)- or (S)-tert-Butyl N-(diphenylmethylene)-4-chlorophenylalaninate71-99%Phase transfer conditions
Copper(II) trifluoromethanesulfonate / TEMPO 3-(2-amino-4-chlorophenyl)propan-1-ol7-chloroquinoline24%Aerobic oxidation

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the protocols for some of the key catalytic systems identified.

Raney Nickel Catalyzed Hydrogenation of an Oxime

This method describes the reduction of an oxime precursor to the desired amino alcohol.

Procedure:

  • The starting material, trans-2-oximido-1-p-chlorobenzene acetone, absolute methanol, and Raney Nickel catalyst are placed in a pressure container. The preferred weight ratio of the oxime, methanol, and catalyst is 1:6-7:0.01-0.03.

  • The container is sealed, and the mixture is stirred and gradually heated to 20-40°C.

  • The container is purged with nitrogen, and then hydrogen gas is slowly introduced.

  • The pressure is maintained between 0.2-1.0 MPa (preferably 0.5-0.8 MPa) until the pressure in the container no longer decreases, indicating the completion of the reaction.

  • The system is purged with nitrogen to remove excess hydrogen, and the pressure is returned to normal.

  • The catalyst is removed by filtration.

  • The filtrate is concentrated under vacuum to remove the methanol, yielding the final product, trans-2-amino-1-p-chlorobenzene propyl alcohol.

Palladium on Carbon (Pd/C) Catalyzed Reduction of a Propynol

This procedure outlines the synthesis of a saturated amino alcohol from an unsaturated precursor.

Procedure:

  • The starting material, 3-(2-amino-4-chlorophenyl)-2-propyn-1-ol (800 mg, 4.41 mmol), is dissolved in methanol (11 cm³).

  • 10% Palladium on Carbon (234 mg, 0.220 mmol) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (details on pressure and temperature were not specified in the provided text).

  • After the reaction is complete, the mixture is filtered to remove the palladium catalyst.

  • The palladium residue is washed with methanol (2 x 15 cm³).

  • The combined filtrates are concentrated in vacuo.

  • The pure product, 3-(2-amino-4-chlorophenyl)-propan-1-ol, is isolated by column chromatography (1:1 hexane – ethyl acetate), affording a light yellow solid (515 mg, 63% yield).

Iron/Acetic Acid Mediated Reduction of a Nitroalkene

This protocol details the reduction of a Baylis-Hillman adduct to the corresponding amino alcohol.

Procedure:

  • The starting material, (E)-2-nitro-3-phenylprop-2-en-1-ol, is subjected to a reduction reaction.

  • A catalytic amount of iron (Fe) and an excess of acetic acid solution are added.

  • The reaction mixture is heated to reflux temperature.

  • Upon completion of the reaction, the desired product, 2-amino-3-phenylpropane-1-ol, is purified by column chromatography, resulting in an 82% yield.

Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthetic pathways.

G cluster_0 Raney Nickel Hydrogenation Oxime Precursor Oxime Precursor Pressure Reactor Pressure Reactor Oxime Precursor->Pressure Reactor Methanol Methanol Methanol->Pressure Reactor Raney Ni Raney Ni Raney Ni->Pressure Reactor Filtration Filtration Pressure Reactor->Filtration H₂, 20-40°C Evaporation Evaporation Filtration->Evaporation Remove Catalyst Final Product (Amino Alcohol) Final Product (Amino Alcohol) Evaporation->Final Product (Amino Alcohol) Remove Solvent

Caption: Workflow for Raney Nickel catalyzed synthesis.

G cluster_1 Pd/C Catalyzed Reduction Propynol Precursor Propynol Precursor Reaction Vessel Reaction Vessel Propynol Precursor->Reaction Vessel Methanol Methanol Methanol->Reaction Vessel Pd/C Pd/C Pd/C->Reaction Vessel Filtration_Pd Filtration_Pd Reaction Vessel->Filtration_Pd H₂ Concentration Concentration Filtration_Pd->Concentration Remove Catalyst Column Chromatography Column Chromatography Concentration->Column Chromatography Remove Solvent Final Product (Amino Alcohol) Final Product (Amino Alcohol) Column Chromatography->Final Product (Amino Alcohol) Purification

Caption: Workflow for Pd/C catalyzed synthesis.

G cluster_2 Fe/Acetic Acid Reduction Nitroalkene Precursor Nitroalkene Precursor Reaction Flask Reaction Flask Nitroalkene Precursor->Reaction Flask Fe Catalyst Fe Catalyst Fe Catalyst->Reaction Flask Acetic Acid Acetic Acid Acetic Acid->Reaction Flask Column Chromatography_Fe Column Chromatography_Fe Reaction Flask->Column Chromatography_Fe Reflux Final Product (Amino Alcohol) Final Product (Amino Alcohol) Column Chromatography_Fe->Final Product (Amino Alcohol) Purification

Caption: Workflow for Iron/Acetic Acid mediated reduction.

Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Amino-3-(4-chlorophenyl)propan-1-ol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the chiral amino alcohol, 2-Amino-3-(4-chlorophenyl)propan-1-ol, and its synthetic precursors, 4-chlorophenylalanine and 4-chlorophenylalanine methyl ester, provides valuable insights for researchers, scientists, and drug development professionals. This guide offers an objective analysis of their distinct spectral characteristics, supported by experimental data, to aid in synthesis monitoring, quality control, and structural elucidation.

The transformation from a carboxylic acid or its ester to a primary alcohol introduces significant changes in the molecular structure, which are readily observable through various spectroscopic techniques. This comparison focuses on the key differences in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for the title compound and its common starting materials.

At a Glance: Spectroscopic Data Summary

To facilitate a clear comparison, the key quantitative spectroscopic data for this compound, 4-chlorophenylalanine, and 4-chlorophenylalanine methyl ester are summarized below.

Compound Spectroscopic Technique Key Data Points
4-Chlorophenylalanine ¹H NMR (DMSO-d₆) Aromatic protons: ~7.3-7.4 ppm (d), ~7.2-7.3 ppm (d); α-H: ~3.5-3.6 ppm (t); β-CH₂: ~2.8-3.0 ppm (m)
¹³C NMR (DMSO-d₆) C=O: ~174 ppm; Aromatic C-Cl: ~131 ppm; Aromatic CH: ~131.5, 128 ppm; α-C: ~56 ppm; β-C: ~38 ppm
FTIR (KBr, cm⁻¹) O-H (acid): ~3400-2400 (broad); N-H: ~3000-2800; C=O: ~1700; C=C (aromatic): ~1600, 1490
Mass Spectrometry (EI) [M]+: m/z 199/201 (isotope pattern); Key fragments: loss of COOH, benzyl cleavage
4-Chlorophenylalanine Methyl Ester ¹H NMR (CDCl₃) Aromatic protons: ~7.2 ppm (d), ~7.0 ppm (d); α-H: ~3.7 ppm (dd); β-CH₂: ~3.0, 2.8 ppm (dd); OCH₃: ~3.7 ppm (s)
¹³C NMR (CDCl₃) C=O: ~175 ppm; Aromatic C-Cl: ~133 ppm; Aromatic CH: ~130, 128 ppm; α-C: ~55 ppm; OCH₃: ~52 ppm; β-C: ~40 ppm
FTIR (neat, cm⁻¹) N-H: ~3380, 3310; C-H (sp³): ~2950; C=O: ~1740; C=C (aromatic): ~1600, 1490
Mass Spectrometry (EI) [M]+: m/z 213/215 (isotope pattern); Key fragments: loss of COOCH₃, benzyl cleavage
This compound ¹H NMR (CDCl₃) Aromatic protons: ~7.2 ppm (d), ~7.1 ppm (d); CH(N): ~3.1-3.2 ppm (m); CH₂(O): ~3.6, 3.4 ppm (m); CH₂ (benzylic): ~2.7, 2.5 ppm (dd)
¹³C NMR (CDCl₃) Aromatic C-Cl: ~132 ppm; Aromatic CH: ~130, 128 ppm; C-OH: ~65 ppm; C-NH₂: ~55 ppm; C-Benzylic: ~40 ppm
FTIR (neat, cm⁻¹) O-H (alcohol): ~3350 (broad); N-H: ~3300, 3200; C-H (sp³): ~2920, 2850; C=C (aromatic): ~1600, 1490
Mass Spectrometry (EI) [M]+: m/z 185/187 (isotope pattern); Key fragments: loss of CH₂OH, benzyl cleavage

From Precursor to Product: A Synthetic Pathway

The synthesis of this compound from its precursors typically involves the reduction of the carboxylic acid or ester functionality. A common route is the reduction of 4-chlorophenylalanine methyl ester using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

G cluster_0 Precursors cluster_1 Final Product 4-Chlorophenylalanine 4-Chlorophenylalanine 4-Chlorophenylalanine_Methyl_Ester 4-Chlorophenylalanine Methyl Ester 4-Chlorophenylalanine->4-Chlorophenylalanine_Methyl_Ester Esterification (MeOH, H+) Final_Product This compound 4-Chlorophenylalanine_Methyl_Ester->Final_Product Reduction (e.g., LiAlH4)

Synthetic pathway to this compound.

Experimental Protocols

The following are general methodologies for the spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets. Liquid or low-melting solid samples can be analyzed as a thin film between NaCl or KBr plates. Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the fragments is recorded.

A Comparative Workflow

The process of comparing these compounds spectroscopically follows a logical workflow, from sample preparation to data interpretation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Interpretation P1 Precursor 1: 4-Chlorophenylalanine NMR NMR (1H, 13C) P1->NMR FTIR FTIR P1->FTIR MS Mass Spectrometry P1->MS P2 Precursor 2: 4-Chlorophenylalanine Methyl Ester P2->NMR P2->FTIR P2->MS FP Final Product: 2-Amino-3-(4-chlorophenyl) propan-1-ol FP->NMR FP->FTIR FP->MS Compare Comparative Analysis of: - Chemical Shifts - Functional Group Vibrations - Fragmentation Patterns NMR->Compare FTIR->Compare MS->Compare

Workflow for spectroscopic comparison.

This comprehensive guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. By leveraging this data, researchers can more effectively monitor the synthesis and ensure the purity and identity of their target compound.

Cross-validation of "2-Amino-3-(4-chlorophenyl)propan-1-ol" quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 2-Amino-3-(4-chlorophenyl)propan-1-ol

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive cross-validation of potential analytical methods for the quantification of this compound, a key chiral intermediate. While specific validated methods for this exact molecule are not widely published, this document extrapolates from established methods for structurally similar compounds, such as Baclofen, to provide a robust comparative overview.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method hinges on factors including required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most common techniques applicable to the quantitative analysis of this compound. Data presented is a composite based on validated methods for analogous compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile phase and a stationary phase, with detection by UV absorbance.Separation by HPLC followed by mass-based detection, providing high selectivity and sensitivity.Separation of volatile derivatives based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Derivatization Generally not required.Not typically required, but can be used to improve ionization efficiency.Mandatory to increase volatility and thermal stability. Common reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
Linearity (R²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL range[1]pg/mL to low ng/mL range[2]pg/mL range
Precision (%RSD) < 5%< 10%< 15%
Accuracy (% Recovery) 95-105%90-110%[2]85-115%
Throughput Moderate to HighHighModerate
Matrix Effect Can be significant, requiring careful sample preparation and method development.Can be significant, but often mitigated by the use of stable isotope-labeled internal standards.Less susceptible to matrix effects compared to LC-MS, but derivatization can introduce variability.
Instrumentation Cost ModerateHighHigh
Expertise Required ModerateHighHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and would require optimization and validation for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the analyte in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.

a. Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., a mixture of water and acetonitrile or methanol) to achieve a concentration within the calibration range.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.01 M potassium phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV detector at a suitable wavelength (e.g., 220-230 nm, based on the UV absorbance of the chlorophenyl group).[3]

c. Quantification: Construct a calibration curve by analyzing a series of standards of known concentrations. The peak area of the analyte in the sample is used to determine its concentration from the calibration curve.

Diagram of HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.

a. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, add a cold organic solvent like acetonitrile or methanol to precipitate proteins.[4] Centrifuge and collect the supernatant.

  • Solid Phase Extraction (SPE): For cleaner samples and higher sensitivity, use an appropriate SPE cartridge to extract the analyte and remove interfering substances.[5]

  • Internal Standard: Add a stable isotope-labeled internal standard (e.g., this compound-d4) at the beginning of the sample preparation to correct for matrix effects and variations in recovery.

b. LC-MS/MS Conditions:

  • LC Column: A C18 or a mixed-mode column suitable for polar compounds.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.[5]

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for the primary amine group.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard would need to be determined by direct infusion.

c. Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Diagram of LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample + Internal Standard Extract Protein Precipitation or SPE Sample->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Area Ratio Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for quantification by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For this compound, derivatization is necessary to block the polar amine and hydroxyl groups.

a. Sample Preparation and Derivatization:

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent.

  • Derivatization: Evaporate the solvent and react the dried extract with a derivatizing agent. A two-step derivatization can be employed: esterification of the hydroxyl group followed by acylation of the amine group, or a single-step reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

b. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting at a low temperature to elute the solvent and then ramping up to a higher temperature to elute the derivatized analyte.

  • Injector Temperature: Typically 250-280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) mode for quantification.

c. Quantification: Use an internal standard that is structurally similar and undergoes the same derivatization process. Construct a calibration curve based on the peak area ratios of the analyte to the internal standard.

Diagram of GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample + Internal Standard Extract Solvent Extraction Sample->Extract Derivatize Derivatization Extract->Derivatize Inject Inject into GC Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Integrate Peak Area Ratio Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for quantification by GC-MS.

Conclusion

The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control of bulk materials, HPLC-UV offers a cost-effective and reliable solution. For bioanalytical applications or trace impurity analysis where high sensitivity and selectivity are critical, LC-MS/MS is the method of choice. GC-MS provides an alternative, particularly when dealing with complex matrices where matrix effects in LC-MS are a concern, although it requires a derivatization step. All methods must be thoroughly validated according to ICH or other relevant guidelines to ensure the reliability and accuracy of the results.[7][8][9]

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-3-(4-chlorophenyl)propan-1-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-Amino-3-(4-chlorophenyl)propan-1-ol, a compound that necessitates careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure and contamination.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.

Spill and Leak Containment

In the event of a spill or leak, immediate action is required to prevent the spread of contamination.

Spill Cleanup Protocol:

  • Evacuate the Area: Restrict access to the spill site.

  • Ensure Adequate Ventilation: Work in a well-ventilated area or under a chemical fume hood.

  • Contain the Spill: Use inert absorbent materials such as sand, vermiculite, or earth to contain the spill.

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination agent.

  • Prevent Environmental Release: Do not allow the product to enter drains, waterways, or soil.

Disposal Workflow

The proper disposal of this compound waste must follow a structured and compliant workflow. The following diagram illustrates the key steps from waste generation to final disposal.

Disposal Workflow for this compound A Waste Generation (Unused product, contaminated materials) B Segregation (Store in a dedicated, labeled, and sealed container) A->B D Temporary Storage (Store in a cool, dry, well-ventilated area away from incompatible substances) B->D C Personal Protective Equipment (PPE) (Wear appropriate gloves, goggles, and lab coat) C->A C->B E Engage Licensed Waste Disposal Contractor D->E F Transportation (Transport in accordance with local and national regulations) E->F G Final Disposal Method F->G H Incineration (At a licensed chemical destruction plant) G->H I Landfill (Only if approved by regulatory agencies for specific waste types) G->I

Caption: Disposal Workflow for this compound

Step-by-Step Disposal Procedures

  • Waste Collection:

    • Collect all waste materials, including unused product, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.

    • Ensure the container is made of a compatible material and can be securely sealed.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Professional Disposal:

    • Dispose of the chemical waste through a licensed and reputable hazardous waste disposal company.[1]

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

    • Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.

  • Recommended Disposal Method:

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to minimize environmental impact.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Essential Safety and Operational Guide for 2-Amino-3-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Amino-3-(4-chlorophenyl)propan-1-ol, tailored for researchers, scientists, and drug development professionals. It includes detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.

Chemical Hazards: this compound is a chemical compound that poses several hazards. It is known to cause skin and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1][2] It is also harmful if swallowed or inhaled.[1] Furthermore, this chemical is suspected of damaging an unborn child and is very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing Tightly fitting safety goggles with side-shields.[3]Chemical-resistant gloves (e.g., nitrile rubber).Laboratory coat, long pants, and closed-toe shoes.Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator for dusts and mists is recommended.
Solution Preparation & Transfer Tightly fitting safety goggles with side-shields and a face shield if there is a splash hazard.[4]Chemical-resistant gloves (e.g., nitrile rubber).Chemical-resistant apron over a laboratory coat.Work in a chemical fume hood.
Accidental Spill Cleanup Tightly fitting safety goggles with side-shields and a face shield.Heavy-duty, chemical-resistant gloves.Impervious clothing, such as a chemical-resistant suit or coveralls.[3]A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or irritation is experienced.[3] For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[1]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

    • Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[6]

    • Remove all sources of ignition as the compound may be combustible.[5][7]

  • Donning PPE :

    • Before handling the chemical, put on all required PPE as specified in the table above.

    • Inspect gloves for any signs of damage before use.

  • Weighing and Transfer :

    • Handle the solid material carefully to avoid creating dust.

    • Use a spatula or other appropriate tool for transferring the solid.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1]

    • Remove and properly dispose of contaminated gloves.

    • Clean the work area thoroughly.

Disposal Plan: Step-by-Step Waste Management

  • Waste Collection :

    • Collect all waste material, including unused chemical and contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated and clearly labeled hazardous waste container.[5][6]

    • Keep the waste container tightly closed when not in use.[1][6]

  • Waste Storage :

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

    • The storage area should be secure and accessible only to authorized personnel.

  • Waste Disposal :

    • Dispose of the hazardous waste through a licensed professional waste disposal service.[8]

    • Do not empty the chemical into drains or release it into the environment.[5][6]

    • All disposal activities must be in accordance with local, regional, and national regulations.[5]

Accidental Release Measures

  • Immediate Actions :

    • Evacuate personnel from the immediate spill area.

    • Ensure the area is well-ventilated.

    • Remove all sources of ignition.[6]

  • Containment and Cleanup :

    • Wear the appropriate PPE for spill cleanup as detailed in the PPE table.

    • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal.[1][5]

    • For large spills, dike the spillage to prevent it from spreading.[1]

    • Avoid generating dust during cleanup.

  • Post-Cleanup :

    • Thoroughly clean the spill area with a suitable detergent and water.[1]

    • Dispose of all contaminated materials as hazardous waste.

Experimental Workflow and Safety Protocols

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(4-chlorophenyl)propan-1-ol
Reactant of Route 2
2-Amino-3-(4-chlorophenyl)propan-1-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.